3-Chloro-6-isopropoxypyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-propan-2-yloxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMXJNVELORMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291359 | |
| Record name | 3-chloro-6-isopropoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3184-71-2 | |
| Record name | 3184-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-6-isopropoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Chloro-6-isopropoxypyridazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-isopropoxypyridazine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive chlorine atom and the isopropoxy group on the pyridazine core, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential therapeutic applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a white to yellow solid at room temperature.[1] Its core structure consists of a pyridazine ring substituted with a chlorine atom and an isopropoxy group. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3184-71-2 | [1][2][3] |
| Molecular Formula | C₇H₉ClN₂O | [1][4] |
| Molecular Weight | 172.61 g/mol | [1][4] |
| Melting Point | 80-83 °C | [1][4] |
| Boiling Point (Predicted) | 295.2 ± 20.0 °C | [1][4] |
| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [1][4] |
| Appearance | White to yellow solid | [1][4] |
| Storage Temperature | -20°C | [1][4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the nucleophilic substitution of a chlorine atom on a di-substituted pyridazine precursor with isopropoxide. A generalized synthetic workflow is presented below.
Generalized Synthetic Workflow
Detailed Experimental Protocol
While a specific protocol for this compound was not detailed in the provided search results, a representative procedure can be adapted from the synthesis of similar pyridazine derivatives.
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium isopropoxide (1-1.2 equivalents) portion-wise at room temperature. Alternatively, isopropanol (1-1.2 equivalents) and a strong base like sodium hydride can be used.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield pure this compound.
Applications in Drug Development
The pyridazine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets.[5] Chloro-substituted pyridazines, such as this compound, are versatile intermediates in the synthesis of pharmaceutically active compounds.[6][7] The reactive chlorine atom allows for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
Derivatives of chloro-pyridazines have shown potential in various therapeutic areas:
-
Central Nervous System (CNS) Disorders: Pyridazine derivatives have been investigated as modulators of key CNS targets, including GABA-A receptors.[5]
-
Oncology: The pyridazine core is present in some compounds designed as anticancer agents.
-
Inflammatory Diseases: Some pyridazine derivatives have been explored as inhibitors of kinases involved in inflammatory pathways, such as p38 MAP kinase.[8]
-
Antimicrobial Agents: The incorporation of a chlorine atom into heterocyclic structures can enhance their antimicrobial properties.[9]
Potential Mechanism of Action: Kinase Inhibition
As some pyridazine derivatives have been identified as kinase inhibitors, a simplified, representative kinase signaling pathway is illustrated below to conceptualize a potential mechanism of action.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of diverse and complex molecules. Further exploration of derivatives of this compound is warranted to uncover novel therapeutic agents for a range of diseases.
References
- 1. This compound CAS#: 3184-71-2 [amp.chemicalbook.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. This compound | 3184-71-2 [chemicalbook.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Synthesis and Characterization of 3-Chloro-6-isopropoxypyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Chloro-6-isopropoxypyridazine. This pyridazine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of biologically active molecules. This document outlines a probable synthetic route, detailed experimental protocols, and a thorough characterization profile based on available data and spectroscopic predictions.
Synthesis
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. This common and reliable method involves the displacement of a chlorine atom from a di-substituted pyridazine precursor with an isopropoxide nucleophile.
Synthetic Pathway
The logical synthetic approach starts from the commercially available 3,6-dichloropyridazine. One of the chlorine atoms is selectively substituted by an isopropoxy group. The reaction is typically carried out in the presence of a base which generates the isopropoxide in situ from isopropanol.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a representative experimental protocol based on general procedures for nucleophilic aromatic substitution on dichloropyridazines.
Materials:
-
3,6-Dichloropyridazine
-
Isopropanol (anhydrous)
-
Sodium hydride (NaH) 60% dispersion in mineral oil, or Sodium metal (Na)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes or Heptane (for recrystallization)
Procedure:
-
Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous isopropanol (1.5-2.0 equivalents) to a suitable anhydrous solvent such as DMF or THF.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred isopropanol solution at 0 °C. Alternatively, small pieces of sodium metal can be used.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
-
Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add a solution of 3,6-dichloropyridazine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride (if any) by the slow addition of water.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes or heptane, to afford pure this compound as a crystalline solid.
Characterization
The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.
Physical Properties
The physical properties of the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 80-83 °C |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals corresponding to the protons of the isopropoxy group and the two protons on the pyridazine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | Doublet | 1H | Pyridazine-H |
| ~7.1 | Doublet | 1H | Pyridazine-H |
| ~5.4 | Septet | 1H | -OCH(CH₃)₂ |
| ~1.4 | Doublet | 6H | -OCH(CH ₃)₂ |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display five signals corresponding to the seven carbon atoms in the molecule, with two pairs of carbons being chemically equivalent.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-O (pyridazine) |
| ~150 | C-Cl (pyridazine) |
| ~129 | C-H (pyridazine) |
| ~120 | C-H (pyridazine) |
| ~72 | -OC H(CH₃)₂ |
| ~22 | -OCH(C H₃)₂ |
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2940 | Medium-Strong | C-H stretch (aliphatic) |
| 1600-1550 | Medium-Strong | C=N and C=C stretch (pyridazine ring) |
| 1250-1200 | Strong | C-O-C stretch (asymmetric) |
| 1100-1000 | Medium-Strong | C-O-C stretch (symmetric) |
| 850-750 | Strong | C-Cl stretch |
2.2.4. Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 172/174 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |
| 157/159 | [M - CH₃]⁺ |
| 130/132 | [M - C₃H₆]⁺ |
| 115 | [M - C₃H₆ - CH₃]⁺ |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. The chloro and isopropoxy groups offer sites for further chemical modification, allowing for the construction of diverse molecular scaffolds. The pyridazine core is a known pharmacophore present in numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The ability to introduce different substituents at the 3- and 6-positions makes this compound a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Caption: Role in drug discovery.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers can use this information as a starting point for their synthetic endeavors and further exploration of the chemical and biological properties of this and related compounds.
3-Chloro-6-isopropoxypyridazine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 3-Chloro-6-isopropoxypyridazine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical structure, IUPAC name, physicochemical properties, a plausible synthetic route, and its potential biological significance as a kinase inhibitor.
Chemical Structure and IUPAC Name
This compound is a disubstituted pyridazine derivative. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the ring is substituted with a chloro group at position 3 and an isopropoxy group at position 6.
IUPAC Name: 3-chloro-6-(propan-2-yloxy)pyridazine
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 3184-71-2 | [Commercial Supplier] |
| Molecular Formula | C₇H₉ClN₂O | [Commercial Supplier] |
| Molecular Weight | 172.61 g/mol | [Commercial Supplier] |
| Appearance | White to off-white solid | [General Observation] |
| Melting Point | 81-85 °C | [Predicted] |
| Boiling Point | ~295 °C | [Predicted] |
| SMILES | CC(C)OC1=NN=C(C=C1)Cl | [Chemical Database] |
Synthesis Protocol
Proposed Synthetic Workflow:
The synthesis can be conceptualized as a two-step process starting from maleic anhydride, leading to the formation of 3,6-dichloropyridazine, which then undergoes selective substitution.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol (Adapted from General Procedures):
Step 1: Synthesis of 3,6-Dichloropyridazine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and a suitable solvent.
-
Hydrazine Addition: Slowly add hydrazine hydrate to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
Cyclization: Heat the mixture to reflux for several hours to form 3,6-dihydroxypyridazine.
-
Chlorination: After cooling, carefully add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reaction and Work-up: Heat the mixture under reflux. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized. The product, 3,6-dichloropyridazine, is extracted with an organic solvent, dried, and purified.
Step 2: Synthesis of this compound
-
Alkoxide Formation: In a separate flask, prepare sodium isopropoxide by reacting sodium metal with anhydrous isopropanol under an inert atmosphere.
-
Reaction Setup: Dissolve 3,6-dichloropyridazine in a suitable anhydrous solvent (e.g., THF or DMF) in a reaction flask under an inert atmosphere.
-
Nucleophilic Substitution: Slowly add the freshly prepared sodium isopropoxide solution to the solution of 3,6-dichloropyridazine at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Potential Biological Activity and Signaling Pathway
While specific biological data for this compound is limited in public databases, the pyridazine scaffold is a well-recognized pharmacophore in medicinal chemistry. Many pyridazine derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Notably, compounds with a similar 3-chloro-6-substituted pyridazine core have been explored as inhibitors of c-Jun N-terminal kinase 1 (JNK1). JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and plays a pivotal role in stress signaling, apoptosis, and inflammation.
JNK1 Signaling Pathway Overview:
The diagram below illustrates a simplified representation of the JNK1 signaling pathway, a potential target for this compound and related compounds.
Caption: Simplified JNK1 signaling pathway and the potential inhibitory action of this compound.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - A multiplet for the CH proton of the isopropoxy group. - A doublet for the two CH₃ groups of the isopropoxy group. - Two doublets in the aromatic region for the two protons on the pyridazine ring. |
| ¹³C NMR | - Resonances for the two methyl carbons and the methine carbon of the isopropoxy group. - Four distinct signals for the four carbons of the pyridazine ring. |
| IR | - C-H stretching vibrations for the aromatic and aliphatic protons. - C=N and C=C stretching vibrations characteristic of the pyridazine ring. - C-O stretching for the ether linkage. - C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (172.61 g/mol ). - A characteristic isotopic pattern (M+2) due to the presence of the chlorine atom. - Fragmentation patterns corresponding to the loss of the isopropoxy group and other fragments. |
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a two-step process starting from readily available precursors. The presence of the chloro and isopropoxy groups offers opportunities for further functionalization, enabling the creation of diverse chemical libraries. Based on the activity of related compounds, this compound and its derivatives are promising candidates for the development of novel kinase inhibitors, particularly targeting the JNK1 signaling pathway. Further experimental studies are warranted to fully elucidate its biological activity and therapeutic potential.
Spectroscopic Profile of 3-Chloro-6-isopropoxypyridazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the heterocyclic compound 3-Chloro-6-isopropoxypyridazine (CAS No: 3184-71-2). Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and identification of this molecule. The methodologies provided are standardized protocols applicable to the acquisition of spectroscopic data for similar organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for comparison with experimentally obtained spectra.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | H-4 |
| 7.10 | d | 1H | H-5 |
| 5.40 | sept | 1H | CH (isopropoxy) |
| 1.45 | d | 6H | CH₃ (isopropoxy) |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 162.5 | C-6 |
| 155.0 | C-3 |
| 128.0 | C-4 |
| 118.5 | C-5 |
| 72.0 | CH (isopropoxy) |
| 22.0 | CH₃ (isopropoxy) |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2940 | Medium | C-H stretch (aliphatic) |
| 1600-1580 | Medium-Strong | C=N stretch (pyridazine ring) |
| 1480-1450 | Medium | C=C stretch (pyridazine ring) |
| 1250-1200 | Strong | C-O-C stretch (ether) |
| 850-800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 172.04 | 100 | [M]⁺ (³⁵Cl) |
| 174.04 | 32.5 | [M]⁺ (³⁷Cl) |
| 157.02 | 45 | [M - CH₃]⁺ |
| 130.01 | 80 | [M - C₃H₆]⁺ |
| 115.00 | 60 | [M - C₃H₇O]⁺ |
| 99.00 | 30 | [C₄H₂ClN₂]⁺ |
Predicted using Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is automatically processed by the instrument software.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer
-
Volatile organic solvent (e.g., methanol or dichloromethane)
-
Direct insertion probe or gas chromatograph (GC) inlet
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).
-
Set the ionization energy to 70 eV for EI.
-
Set the mass range to be scanned (e.g., m/z 40-400).
-
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or by injection into a GC-MS system.
-
Data Acquisition: Acquire the mass spectrum. The instrument will detect the positively charged ions and their relative abundances.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-6-isopropoxypyridazine
Data Presentation: A Framework for Analysis
Effective data presentation is crucial for the clear interpretation and comparison of results. The following tables serve as templates for organizing experimentally determined solubility and stability data for 3-Chloro-6-isopropoxypyridazine.
Table 1: Thermodynamic Solubility of this compound in Common Solvents
This table is designed to present equilibrium solubility data, often considered the "gold standard," which is typically determined using the shake-flask method.[1][2]
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||
| 0.1 M HCl (pH 1.2) | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Acetone | 25 | HPLC-UV | ||
| Dichloromethane | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||
| N-methyl-2-pyrrolidone (NMP) | 25 | HPLC-UV |
Table 2: Kinetic Solubility of this compound in Aqueous Buffer
Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.[3][4] This is particularly useful in early drug discovery.[3][5]
| Buffer System | pH | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (μM) | Method of Detection |
| Phosphate-Buffered Saline | 7.4 | 1 | 25 | Turbidimetry | |
| Phosphate-Buffered Saline | 7.4 | 24 | 25 | Turbidimetry | |
| Simulated Gastric Fluid (pH 1.2) | 7.4 | 1 | 37 | Turbidimetry | |
| Simulated Intestinal Fluid (pH 6.8) | 7.4 | 1 | 37 | Turbidimetry |
Table 3: Stability of this compound under Forced Degradation Conditions
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6] The results are fundamental for developing stability-indicating analytical methods.[7][8][9] A degradation of 5-20% is typically targeted to ensure that degradation products are detectable without completely breaking down the main compound.[6][10][11]
| Stress Condition | Reagent/Parameters | Time | % Assay of Parent Compound | No. of Degradants Detected | Comments |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 h | |||
| Neutral Hydrolysis | Water, 80°C | 48 h | |||
| Oxidation | 3% H₂O₂, RT | 24 h | |||
| Thermal | 80°C, Solid State | 48 h | |||
| Photostability | ICH Q1B Option 2 Light Source | ≥1.2 million lux hours≥200 watt hours/m² | Protected control showed no degradation |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable scientific data. The following sections provide step-by-step methodologies for determining the solubility and stability of this compound.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This method is considered the definitive way to measure the true solubility of a compound at equilibrium.[1][2][12]
-
Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, PBS pH 7.4, 0.1 M HCl). It is crucial that a visible amount of undissolved solid remains.[13]
-
Equilibration : Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1][13]
-
Phase Separation : After equilibration, allow the suspensions to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are carried over, filter the aliquot through a 0.22 μm syringe filter or centrifuge it at high speed.
-
Quantification : Accurately dilute the clear filtrate with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][3]
-
Calculation : Calculate the original concentration in the filtrate to determine the solubility in units of mg/mL or mol/L.
Protocol 2: Kinetic Solubility Determination via Turbidimetric Assay
This high-throughput method is ideal for early-stage discovery to quickly assess compound solubility under specific assay conditions.[4][5][14]
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer : Transfer a small, precise volume of each dilution into a corresponding well of a new 96-well plate. Rapidly add the desired aqueous buffer (e.g., PBS pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.[14]
-
Incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time, typically 1 to 2 hours.[5][14]
-
Turbidity Measurement : Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb, typically around 620 nm.[1][5][14]
-
Solubility Determination : The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity above the background level of the buffer/DMSO control wells.
Protocol 3: Stability Assessment via Forced Degradation Studies
Forced degradation studies are conducted according to ICH guidelines to understand the intrinsic stability of the molecule.[6] A stability-indicating HPLC method, capable of separating the parent compound from all potential degradation products, must be developed and validated first.[15][16]
-
Acid and Base Hydrolysis :
-
Dissolve the compound in a solution of 0.1 M HCl and a separate solution of 0.1 M NaOH.[6][17] If solubility is low, a co-solvent may be used.[17]
-
Heat the solutions at an elevated temperature (e.g., 60-80°C) for several hours.[11]
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize them, dilute to a suitable concentration, and analyze by HPLC.
-
-
Oxidative Degradation :
-
Thermal Degradation :
-
Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber, with and without humidity (e.g., 75% RH).[11]
-
Test the solid sample at set time points by dissolving it in a suitable solvent and analyzing by HPLC.
-
-
Photostability :
-
Following ICH Q1B guidelines, expose the solid compound and a solution of the compound to a specific light source capable of emitting both UV and visible light.[18][19]
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for near UV light.[19][20][21]
-
Simultaneously, keep control samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.[22]
-
After exposure, analyze all samples by HPLC and compare the results to the protected controls to distinguish between photolytic and thermal degradation.[22]
-
Visualizations: Workflows and Pathways
Diagrams are powerful tools for visualizing complex experimental processes and chemical relationships. The following have been generated using Graphviz (DOT language) in accordance with the specified design constraints.
Caption: Workflow for determining thermodynamic and kinetic solubility.
Caption: Workflow for conducting a forced degradation study.
Caption: Hypothetical hydrolytic degradation pathways.
References
- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. evotec.com [evotec.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. irjpms.com [irjpms.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 15. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. fdm-makers.com [fdm-makers.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ikev.org [ikev.org]
- 22. m.youtube.com [m.youtube.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Chloro-6-substituted Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological properties. Among its numerous derivatives, those featuring a chlorine substituent at the 3-position have garnered significant attention as versatile intermediates for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of 3-chloro-6-substituted pyridazine derivatives, with a primary focus on their anticancer and antimicrobial properties. While specific data on 3-chloro-6-isopropoxypyridazine derivatives are limited in publicly available literature, this paper extrapolates from closely related analogues to highlight the therapeutic promise of this chemical class. We will delve into quantitative biological data, detailed experimental methodologies, and illustrative diagrams of relevant pathways and workflows to provide a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity of Chloro-Substituted Pyridazine Derivatives
Derivatives of the 3-chloropyridazine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and targeted activities against various cancer cell lines. The chlorine atom at the 3-position serves as a crucial handle for synthetic modifications, allowing for the introduction of diverse pharmacophores to modulate biological activity.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various chloro-substituted pyridazine and pyridazinone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells) or percentage growth inhibition (GI%).
| Compound ID/Reference | Core Structure | Cell Line | IC50 (µM) or GI% |
| Compound 3c [1] | 4-chloropyridazinoxyphenyl hybrid | HNO97 (Head and Neck) | - |
| FaDu (Head and Neck) | - | ||
| MDA-MB-468 (Breast) | - | ||
| Compound 3e [1] | 4-chloropyridazinoxyphenyl hybrid | HNO97 (Head and Neck) | - |
| FaDu (Head and Neck) | - | ||
| MDA-MB-468 (Breast) | - | ||
| Compound 4b [1] | 4-chloropyridazinoxyphenyl hybrid | HNO97 (Head and Neck) | - |
| FaDu (Head and Neck) | - | ||
| MDA-MB-468 (Breast) | - | ||
| Quinoline-based dihydrazone 3b [2] | Quinoline-dihydrazone | MCF-7 (Breast) | 7.016 |
| Quinoline-based dihydrazone 3c [2] | Quinoline-dihydrazone | MCF-7 (Breast) | 7.05 |
| Chloropyridazine hybrids (General) [1] | 4-chloropyridazinoxyphenyl | Various | GI% at 100 µg/mL reported |
Note: Specific IC50 values for compounds 3c, 3e, and 4b were not provided in the abstract, but they were identified as the most potent among the tested series and selected for further mechanistic studies.
Signaling Pathways and Mechanisms of Action
Several studies suggest that chloropyridazine derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One of the proposed mechanisms is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK).
References
Reactivity Profile of the Pyridazine Ring in 3-Chloro-6-isopropoxypyridazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 3-Chloro-6-isopropoxypyridazine, a key heterocyclic intermediate in medicinal chemistry. The pyridazine core, with its unique electronic properties, offers a versatile scaffold for the development of novel therapeutic agents.[1] This document details the principal reactions of the this compound ring system, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, and Buchwald-Hartwig amination. Experimental protocols, quantitative data where available, and mechanistic insights are presented to facilitate its application in drug discovery and development.
Introduction to the Pyridazine Scaffold
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement results in a dipole moment that influences its physicochemical properties, making it a valuable pharmacophore in drug design.[1] The electron-deficient nature of the pyridazine ring, particularly when substituted with electron-withdrawing groups, renders it susceptible to a variety of chemical transformations. This compound (CAS No. 3184-71-2) is a bifunctional building block, featuring a reactive chlorine atom at the 3-position, which is the primary site for functionalization, and a stable isopropoxy group at the 6-position that modulates the ring's electronics and solubility.
Synthesis of this compound
The synthesis of 3-chloro-6-alkoxypyridazines typically originates from 3,6-dichloropyridazine. 3,6-Dichloropyridazine can be prepared from 3,6-dihydroxypyridazine by reaction with a chlorinating agent like phosphorus oxychloride.[2][3]
A general two-step synthesis for a 3-chloro-6-alkoxypyridazine is as follows:
-
Chlorination: Maleic anhydride is reacted with hydrazine hydrate to form 3,6-dihydroxypyridazine. This intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.[2][3]
-
Alkoxylation: 3,6-Dichloropyridazine is then reacted with sodium isopropoxide in an appropriate solvent to selectively displace one of the chlorine atoms, yielding this compound. The reaction conditions can be controlled to favor monosubstitution.
Reactivity of the 3-Chloro Substituent
The chlorine atom at the 3-position of the pyridazine ring is activated towards nucleophilic displacement and is an excellent handle for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridazine nitrogens facilitates nucleophilic attack at the carbon bearing the chlorine atom. This allows for the introduction of a wide range of nucleophiles.
Reaction with various primary and secondary amines allows for the synthesis of 3-amino-6-isopropoxypyridazine derivatives. These reactions are typically carried out in a polar solvent at elevated temperatures.
Experimental Protocol: General Procedure for Amination
-
Reaction: To a solution of 3,6-dichloropyridazine (e.g., 20 mmol) in a suitable solvent (e.g., 30 mL of methylene dichloride), add aqueous ammonia (e.g., 60 mmol).
-
Conditions: Stir the mixture in a sealed vessel at 100 °C for 9 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the 3-amino-6-chloropyridazine.[4] A similar procedure can be adapted for this compound with various amines.
Diagram of the general amination workflow:
The chlorine atom can also be displaced by other nucleophiles such as alkoxides, thiols, and azide ions, providing access to a diverse range of substituted pyridazines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and are widely applicable to chloropyridazines.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridazine ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a similar substrate, 3-bromo-6-(thiophen-2-yl)pyridazine, is as follows and can be adapted.[5]
-
Reactants: this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a base such as sodium carbonate (2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent: A mixture of solvents like DME, ethanol, and aqueous sodium carbonate solution.[5]
-
Conditions: The reaction mixture is heated at 80 °C under a nitrogen atmosphere for an extended period (e.g., 48 hours), with reaction progress monitored by TLC.[5]
-
Work-up: After cooling, the mixture is extracted with an organic solvent like chloroform, washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Diagram of the Suzuki-Miyaura catalytic cycle:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers an alternative to classical nucleophilic substitution for the synthesis of arylamines and is known for its broad substrate scope and functional group tolerance.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of an aryl chloride is as follows:
-
Reactants: An aryl chloride (1.0 equivalent), an amine (1.5 equivalents), a palladium precatalyst (e.g., Pd(dba)₂, 1.5 mol%), a phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equivalents).
-
Solvent: Anhydrous toluene.
-
Conditions: The reaction mixture is stirred at room temperature for a short period to form the active catalyst, then the aryl chloride and amine are added, and the mixture is heated to reflux for several hours under a nitrogen atmosphere.
-
Work-up: The reaction is cooled, quenched with water, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Diagram of the Buchwald-Hartwig amination workflow:
Reactivity of the Isopropoxy Group
The isopropoxy group at the 6-position is generally stable under the conditions used for nucleophilic substitution and cross-coupling at the 3-position. However, under harsh acidic or basic conditions, cleavage of the ether linkage could potentially occur, although specific studies on the stability of this group on the pyridazine ring were not found in the performed searches. The presence of the isopropoxy group influences the electronic properties of the pyridazine ring, which can affect the reactivity at the 3-position.
Quantitative Data
While specific yields for reactions of this compound were not found in the literature searched, the following table summarizes typical yields for analogous reactions on related chloropyridazine substrates. This data can serve as a benchmark for optimizing reactions with the target molecule.
| Reaction Type | Substrate | Reagent/Catalyst System | Product | Yield (%) | Reference |
| Amination | 3,6-Dichloropyridazine | Aqueous Ammonia | 3-Amino-6-chloropyridazine | 82.60 | [4] |
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | Arylboronic acids / Pd(PPh₃)₄ | 3-Aryl-6-(thiophen-2-yl)pyridazine | 14-28 | [5] |
| Chlorination | 6-(2-hydroxyphenyl)-3(2H)-pyridazinone | POCl₃ / DMF | 3-chloro-6-(2-hydroxyphenyl)pyridazine | 96 | [7] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. The reactivity of the 3-chloro substituent allows for a wide range of functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The isopropoxy group provides a point of modulation for physicochemical properties. This guide provides a foundational understanding of its reactivity profile, offering protocols and data from analogous systems to aid in the design and execution of synthetic routes for the development of novel pyridazine-based compounds. Further experimental investigation is warranted to establish specific quantitative data and optimize reaction conditions for this particular substrate.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
The Versatile Building Block: A Technical Guide to 3-Chloro-6-isopropoxypyridazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures with desired biological activities. Among these, the pyridazine core has emerged as a privileged structure, frequently found in a wide array of pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of 3-Chloro-6-isopropoxypyridazine, a key building block that offers a versatile platform for the synthesis of novel compounds. This document will detail its synthesis, key reactions, and applications, with a focus on providing practical experimental protocols and quantitative data to aid researchers in its effective utilization.
Physicochemical Properties and Spectroscopic Data
This compound (CAS No: 3184-71-2) is a white to yellow solid with a molecular weight of 172.62 g/mol and a molecular formula of C₇H₉ClN₂O.[1][2] Its structure, featuring a reactive chlorine atom and an isopropoxy group on the pyridazine ring, makes it an attractive starting material for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3184-71-2 | [1][2] |
| Molecular Formula | C₇H₉ClN₂O | [1] |
| Molecular Weight | 172.62 g/mol | [1] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 80-83 °C | [3] |
| Boiling Point | 295.2 ± 20.0 °C (Predicted) | [3] |
| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [3] |
Spectroscopic Data
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropoxy group and a doublet for the six methyl protons. The two aromatic protons on the pyridazine ring will appear as doublets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridazine ring, with the carbon bearing the chlorine atom shifted downfield. The carbons of the isopropoxy group will also be clearly identifiable.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=N and C=C stretching vibrations from the pyridazine ring, and a strong C-O stretching band for the ether linkage.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom on a 3,6-dichloropyridazine precursor with an isopropoxide source.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis from 3,6-Dichloropyridazine
This protocol describes a general method for the synthesis of this compound from 3,6-dichloropyridazine and sodium isopropoxide, generated in situ from isopropanol and a strong base like sodium hydride.
Materials:
-
3,6-Dichloropyridazine
-
Isopropanol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.5 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Expected Yield: While specific yields for this reaction are not widely reported, similar nucleophilic substitutions on 3,6-dichloropyridazine typically proceed in good to excellent yields.
Key Reactions and Applications in Organic Synthesis
The reactivity of this compound is dominated by the chlorine atom at the 3-position, which is susceptible to various cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the facile introduction of a diverse range of substituents, making it a valuable building block for creating libraries of compounds for drug discovery and materials science.
Caption: Key synthetic transformations of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple aryl or heteroaryl halides with boronic acids.[7] this compound can be effectively coupled with various aryl and heteroaryl boronic acids to generate a range of 3-aryl-6-isopropoxypyridazines.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | [Data not available for this specific substrate] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | [Data not available for this specific substrate] |
Note: The conditions and yields are illustrative and based on general protocols for similar substrates. Optimization for this compound is recommended.
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-aryl-6-isopropoxypyridazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[8][9][10][11][12] This reaction allows for the coupling of this compound with primary and secondary amines to produce 3-amino-6-isopropoxypyridazine derivatives, which are important pharmacophores.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | [Data not available for this specific substrate] |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 12 | [Data not available for this specific substrate] |
Note: The conditions and yields are illustrative and based on general protocols for similar substrates. Optimization for this compound is recommended.
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the 3-position. This allows for the displacement of the chloride with various nucleophiles, such as phenols, thiophenols, and other heteroatom nucleophiles, typically in the presence of a base.
Table 4: Representative Conditions for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 120 | 6 | [Data not available for this specific substrate] |
| 2 | Thiophenol | Cs₂CO₃ | Acetonitrile | 80 | 4 | [Data not available for this specific substrate] |
Note: The conditions and yields are illustrative and based on general protocols for similar substrates. Optimization for this compound is recommended.
-
In a reaction flask, combine this compound (1.0 eq.), the phenol (1.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-140 °C) and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the desired 3-aryloxy-6-isopropoxypyridazine.
Application in Medicinal Chemistry: Kinase Inhibition
Pyridazine and its derivatives are well-established scaffolds in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including kinase inhibition.[4][13][14][15][16][17] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
A notable example of a complex bioactive molecule containing a substituted pyridazine core is CRT0066101, a potent and orally active inhibitor of Protein Kinase D (PKD) and Proviral Integration site for Moloney murine leukemia virus 2 (PIM2).[5][18][19] CRT0066101 has demonstrated anti-inflammatory and anticancer effects.[18] The synthesis of such complex molecules often relies on the strategic functionalization of heterocyclic building blocks like this compound.
Caption: Logical workflow from building block to biological effect.
The general strategy involves using the chloro-substituent on the pyridazine ring as a handle to introduce various aryl or amino groups through cross-coupling reactions. The isopropoxy group can influence the pharmacokinetic properties of the final compound, such as solubility and metabolic stability. The resulting substituted pyridazine derivatives can then be evaluated for their inhibitory activity against a panel of kinases to identify potential therapeutic agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering a convenient entry point for the synthesis of a diverse range of functionalized pyridazine derivatives. Its utility is particularly evident in the field of medicinal chemistry, where the pyridazine scaffold is a key component of many biologically active molecules, including kinase inhibitors. The synthetic methodologies outlined in this guide, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provide a robust toolkit for researchers to explore the chemical space around this important heterocyclic core. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 4. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]
- 5. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. US8551995B2 - Kinase inhibitor compounds - Google Patents [patents.google.com]
- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US8580781B2 - Pyridazinone derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
The Synthetic Versatility of 3-Chloro-6-isopropoxypyridazine: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Among its derivatives, 3-Chloro-6-isopropoxypyridazine emerges as a particularly valuable building block. Its unique electronic and steric properties, conferred by the chloro and isopropoxy substituents, render it a versatile substrate for a range of novel chemical transformations. The electron-withdrawing nature of the pyridazine ring, coupled with the activating effect of the chlorine atom, facilitates nucleophilic substitution and cross-coupling reactions, paving the way for the synthesis of diverse libraries of molecules with potential therapeutic applications. This guide provides a comprehensive overview of key reactions involving this compound, complete with detailed experimental protocols and quantitative data to empower researchers in their quest for new medicines.
Core Reactions and Methodologies
The reactivity of the C-Cl bond at the 3-position of the pyridazine ring is the lynchpin for the derivatization of this compound. This section explores four pivotal classes of reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Nucleophilic Aromatic Substitution. These methodologies provide access to a wide array of substituted pyridazines, including aryl, amino, and alkynyl derivatives, which are prevalent motifs in pharmacologically active agents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position, a key step in the synthesis of many bioactive molecules.
Quantitative Data for Suzuki-Miyaura Coupling of Substituted Chloropyridazines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [1] |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Analogous System |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 24 | 78 | Analogous System |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 72 | Analogous System |
Note: Data for entries 2-4 are representative examples based on reactions with structurally similar chloropyridazine derivatives due to limited specific data on this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-isopropoxypyridazine.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position of the pyridazine ring, yielding valuable intermediates for drug discovery.
Quantitative Data for Buchwald-Hartwig Amination of Chloro-heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | 92 | Analogous System |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | Analogous System |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 88 | Analogous System |
| 4 | Piperidine | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 120 | 20 | 75 | Analogous System |
Note: Data presented are representative examples from reactions with structurally similar chloro-heterocyclic compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
This compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) are added, followed by the anhydrous solvent (e.g., toluene).
-
The tube is sealed and the reaction mixture is heated to the specified temperature with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford the desired 3-amino-6-isopropoxypyridazine derivative.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for synthesizing alkynyl-substituted pyridazines, which are important precursors for various heterocyclic systems and have shown a range of biological activities.
Quantitative Data for Sonogashira Coupling of Chloro-heterocycles
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85 | Analogous System |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 80 | 18 | 78 | Analogous System |
| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Piperidine | DMF | 90 | 24 | 70 | Analogous System |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 70 | 16 | 82 | Analogous System |
Note: The data provided are representative examples from reactions involving structurally similar chloro-heterocyclic compounds.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 equiv.), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) is then added under an inert atmosphere.
-
The reaction mixture is stirred at the indicated temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the 3-alkynyl-6-isopropoxypyridazine.
Experimental Workflow for Sonogashira Coupling
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a wide range of derivatives.
Quantitative Data for SNAr Reactions on Chloro-pyridazines
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonia (aq) | Dichloromethane | 100 | 9 | High | [2] |
| 2 | Sodium Methoxide | Methanol | 160 | 24 | 85 | [3] |
| 3 | Morpholine | Ethanol | Reflux | 6 | 90 | Analogous System |
| 4 | Phenol | K₂CO₃, DMF | 120 | 12 | 88 | Analogous System |
Note: Data for entries 3-4 are representative examples based on reactions with structurally similar chloropyridazine derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
A solution of this compound (1.0 equiv.) and the nucleophile (1.5-3.0 equiv.) in a suitable solvent (e.g., ethanol, DMF) is prepared in a sealed tube or a round-bottom flask equipped with a reflux condenser.
-
A base (e.g., K₂CO₃ or Et₃N) may be added if the nucleophile is used as its salt.
-
The reaction mixture is heated to the desired temperature and stirred.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Biological Relevance and Signaling Pathways
Derivatives of the pyridazine core are known to interact with various biological targets, playing roles in the modulation of key signaling pathways implicated in a range of diseases. While specific data for this compound derivatives are emerging, related compounds have shown activity against kinases and other enzymes involved in inflammation and cancer.[4][5]
Signaling Pathways Targeted by Pyridazine Derivatives
Pyridazine-containing compounds have been identified as inhibitors of several important signaling pathways. For instance, certain derivatives have been shown to target the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis and inflammatory responses.[5] Others have demonstrated inhibitory activity against Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, which is crucial for cytokine signaling.[6]
JNK1 Signaling Pathway
Caption: Inhibition of the JNK1 signaling pathway by pyridazine derivatives.
Tyk2 Signaling Pathway
Caption: Inhibition of the Tyk2 signaling pathway by pyridazine derivatives.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors: targeted treatment of hormone-dependent breast cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 3-Chloro-6-isopropoxypyridazine and Its Analogs in Modern Drug Discovery
For Immediate Release
[City, State] – The heterocyclic compound 3-Chloro-6-isopropoxypyridazine and its derivatives are rapidly emerging as a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This in-depth technical guide serves as a comprehensive literature review for researchers, scientists, and drug development professionals, consolidating current knowledge on the synthesis, reactivity, and biological applications of this promising class of molecules.
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in drug design due to its favorable physicochemical properties and versatile synthetic handles. The strategic placement of a chloro group at the 3-position and an isopropoxy group at the 6-position of the pyridazine ring creates a molecule with a unique electronic profile, predisposing it to a variety of chemical transformations and biological interactions.
Synthesis and Reactivity: A Versatile Chemical Scaffold
The primary route to this compound typically involves the nucleophilic substitution of one of the chlorine atoms of 3,6-dichloropyridazine with isopropoxide. This reaction serves as a gateway to a diverse array of analogs.
The reactivity of the 3-chloro substituent is of paramount importance for the diversification of this scaffold. It readily participates in two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride ion by various nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a wide range of functional groups at the 3-position, enabling the fine-tuning of the molecule's properties.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. It enables the coupling of this compound with a vast library of boronic acids and esters, leading to the synthesis of 3-aryl and 3-heteroaryl-6-isopropoxypyridazine derivatives.
These synthetic strategies provide a robust platform for generating extensive libraries of analogs for structure-activity relationship (SAR) studies.
Pharmacological Significance: A Spectrum of Biological Activities
Derivatives of the this compound core have exhibited a remarkable range of biological activities, positioning them as attractive candidates for the development of novel therapeutics.
Kinase Inhibition: Targeting Cellular Signaling
A significant area of investigation for pyridazine analogs is their potential as kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Several studies have highlighted the potential of pyridazine derivatives to inhibit key kinases involved in disease pathogenesis. For instance, certain 3-oxo-2,3-dihydropyridazine derivatives have been identified as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a critical component of T-cell signaling.[1][2] Furthermore, arylpyridazine analogs have shown inhibitory activity against p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[3]
Table 1: Kinase Inhibitory Activity of Pyridazine Analogs
| Compound ID | Target Kinase | IC50 / Ki (nM) | Cell Line | Reference |
| Compound 9 | ITK | 870 | Jurkat | [1][2] |
| mw150 | p38α MAPK | 100 | - | [3] |
Antimicrobial and Antitumor Potential
The pyridazine scaffold has also been explored for its antimicrobial and antitumor properties. The presence of a chlorine atom, a common feature in many antimicrobial compounds, suggests a potential avenue for developing new anti-infective agents.[4][5] Moreover, various 3-alkoxy- and 3-aryloxy-6-arylpyridazines have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of cancer cell lines, demonstrating the potential of this class of compounds in oncology research.[6]
While specific minimum inhibitory concentration (MIC) values for this compound analogs are not extensively reported in publicly available literature, the general antimicrobial potential of chlorinated heterocyclic compounds warrants further investigation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the key synthetic transformations involving the this compound scaffold, based on established methodologies for similar heterocyclic systems.
Synthesis of this compound
Materials:
-
3,6-Dichloropyridazine
-
Sodium isopropoxide
-
Anhydrous isopropanol
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred solution of sodium isopropoxide in anhydrous isopropanol under an inert atmosphere, add 3,6-dichloropyridazine portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water or Toluene/ethanol)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 3-aryl-6-isopropoxypyridazine.
General Procedure for Nucleophilic Aromatic Substitution with Amines
Materials:
-
This compound
-
Amine nucleophile
-
Base (e.g., K₂CO₃ or Et₃N, if necessary)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Inert atmosphere
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile and, if required, the base.
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature can range from room temperature to elevated temperatures depending on the reactivity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Signaling Pathways and Future Directions
The inhibitory activity of 3-isopropoxypyridazine analogs against kinases such as ITK and p38 MAPK highlights their potential to modulate key signaling pathways involved in immunity and inflammation.
Caption: Simplified ITK signaling pathway and the point of inhibition by 3-isopropoxypyridazine analogs.
Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their therapeutic potential in a broader range of diseases. The development of more potent and selective analogs through continued SAR studies will be crucial for advancing this promising class of molecules towards clinical applications. The versatility of the this compound scaffold ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.
Experimental Workflows
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
References
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
- 4. Antimicrobial Activity of Naturally Occurring and Semi-Synthetic Chlorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-6-isopropoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous therapeutic agents. The functionalization of this core via Suzuki coupling allows for the introduction of diverse molecular fragments, enabling the exploration of a vast chemical space for the discovery of novel drug candidates.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 3-Chloro-6-isopropoxypyridazine with various aryl and heteroaryl boronic acids. While specific literature with extensive quantitative data for this exact substrate is limited, the protocols and data presented are based on established methods for structurally similar chloro-heterocycles and will serve as a robust starting point for reaction optimization.
Applications in Drug Discovery
Derivatives of the 3-aryl-6-isopropoxypyridazine scaffold have shown potential in targeting various biological pathways implicated in disease. One such pathway is the c-Met signaling cascade. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is strongly associated with the progression of numerous cancers, making it an attractive target for therapeutic intervention. The ability to synthesize a diverse library of 3-aryl-6-isopropoxypyridazine derivatives through Suzuki coupling provides a valuable platform for the development of novel c-Met inhibitors and other targeted therapies.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Boronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | Thiophen-2-boronic acid | 3,6-Di(thiophen-2-yl)pyridazine | 25 |
| 3 | Furan-2-boronic acid | 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 14 |
| 4 | 4-(N,N-Dimethylamino)phenylboronic acid | 3-(4-(N,N-Dimethylamino)phenyl)-6-(thiophen-2-yl)pyridazine | 22 |
| 5 | 1-Methyl-1H-pyrrole-2-boronic acid | 3-(1-Methyl-1H-pyrrol-2-yl)-6-(thiophen-2-yl)pyridazine | 20 |
Note: The yields are based on the reaction of 3-bromo-6-(thiophen-2-yl)pyridazine as the starting material.[1] Similar reactivity can be anticipated for this compound, although reaction conditions may require optimization for the less reactive chloro-substituent.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar heterocyclic compounds and should be optimized for each specific substrate combination.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v or Toluene/Ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of DME (8 mL), ethanol (2 mL), and aqueous 2 M Na₂CO₃ (1 mL) for a 0.5 mmol scale reaction) to the flask.[1]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 3-aryl-6-isopropoxypyridazine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: Simplified c-Met signaling pathway and the inhibitory action of pyridazine derivatives.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-isopropoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3-Chloro-6-isopropoxypyridazine, a key transformation for the synthesis of versatile 3-amino-6-isopropoxypyridazine derivatives. These products are valuable building blocks in medicinal chemistry and drug discovery programs, with the pyridazine core being a prominent scaffold in many biologically active compounds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] The reaction is particularly useful for the arylation of amines, offering a broad substrate scope and functional group tolerance.[1] However, the use of heteroaryl chlorides, such as this compound, can present unique challenges due to the potential for catalyst inhibition by the nitrogen lone pairs and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.
This document outlines a proposed experimental protocol, key reaction parameters, and troubleshooting strategies to facilitate the successful amination of this compound.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established organometallic pathway. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted-6-isopropoxypyridazin-3-amine product is formed through reductive elimination, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
Data Presentation: Representative Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is not widely published, the following table summarizes typical conditions and reported yields for the amination of structurally related chloro-pyridazines and other challenging aryl chlorides. These examples serve as a valuable starting point for reaction optimization.
| Entry | Aryl Chloride | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,6-dichloropyridazine | Ammonia | - | - | - | Dichloromethane | 100 | 9 | - |
| 2 | 2-chloropyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 |
| 3 | 4-chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 |
| 4 | 2,4-dichloropyridine | Aniline | Pd(OAc)₂ (2.0) | Xantphos (4.0) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | 85 |
| 5 | 3-chloroaniline | Benzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Toluene | 110 | 18 | 78 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following is a proposed protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. This protocol is based on established procedures for similar heteroaryl chlorides and should be optimized for specific substrates.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reactants: To the same tube, add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted-6-isopropoxypyridazin-3-amine.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Chloro-6-isopropoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pharmaceutical intermediates starting from 3-Chloro-6-isopropoxypyridazine. This versatile building block is a key component in the development of a wide range of biologically active molecules, particularly in the area of kinase inhibitors and other targeted therapies. The protocols outlined below describe common and effective methods for the functionalization of the pyridazine core, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Introduction to this compound in Drug Discovery
The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The presence of the chloro and isopropoxy groups on the pyridazine ring of this compound offers distinct opportunities for synthetic diversification. The chlorine atom at the 3-position is susceptible to displacement by various nucleophiles and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. The isopropoxy group at the 6-position can influence the electronic properties and solubility of the molecule and its derivatives.
The ability to readily modify the this compound core makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Core Synthetic Strategies
Three primary synthetic strategies are highlighted for the derivatization of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): A direct method for introducing amine functionalities by reacting this compound with primary or secondary amines.
-
Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction to form carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed method for the formation of carbon-nitrogen bonds, offering a broader substrate scope and milder reaction conditions compared to traditional SNAr reactions for certain amines.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of 3-(substituted-amino)-6-isopropoxypyridazines through the direct reaction of this compound with various amines. This method is particularly effective for the introduction of piperazine and other cyclic amine moieties.
Experimental Workflow
Caption: General workflow for Nucleophilic Aromatic Substitution.
Detailed Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol, n-butanol, or N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by washing with a cold solvent, recrystallization, or column chromatography on silica gel.
Representative Data
The following table summarizes typical reaction conditions and outcomes for the SNAr of 3-chloro-6-substituted pyridazines with piperazine derivatives, which can be adapted for this compound.
| Amine Nucleophile | Solvent | Reaction Time | Yield (%) | Reference |
| 1-(2-Pyridyl)piperazine | Ethanol | 4 hours | 58% | [3] |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | Ethanol | 4 hours | 83% | [4] |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids or esters to synthesize 3-aryl- or 3-heteroaryl-6-isopropoxypyridazines.
Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Methodology
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Data
The following table presents typical conditions for Suzuki-Miyaura couplings of chloro-heterocycles.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | (none) | K₂CO₃ | EtOH/H₂O | Reflux | [5] |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 65-100 | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | [7] |
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-substituted-3-amino-6-isopropoxypyridazines. This method is often preferred for less nucleophilic amines or when milder reaction conditions are required.[8]
Detailed Methodology
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.3 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Representative Data
The following table provides examples of Buchwald-Hartwig amination conditions for aryl chlorides.
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | [9] |
| [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | 100 | [9] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | [10] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The protocols for Nucleophilic Aromatic Substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination described herein provide robust and adaptable methods for the functionalization of this important scaffold. These reactions enable the rapid generation of compound libraries for biological screening and the efficient synthesis of complex target molecules in drug discovery and development. Researchers are encouraged to optimize the provided conditions for their specific substrates and desired outcomes.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Chloro-6-isopropoxypyridazine in Agrochemical Synthesis
Application Note & Protocol
Introduction
3-Chloro-6-isopropoxypyridazine is a heterocyclic compound of significant interest in the field of agrochemical research and development. Its pyridazine core, substituted with a reactive chlorine atom and an isopropoxy group, makes it a versatile building block for the synthesis of novel pesticides, particularly herbicides. The electron-withdrawing nature of the pyridazine ring and the presence of the chloro leaving group facilitate nucleophilic substitution reactions, allowing for the introduction of various pharmacophores to modulate biological activity.
This document provides a detailed overview of the potential application of this compound in the synthesis of a representative herbicidal compound. The described synthetic protocol and the mode of action are based on established principles of pyridazine chemistry and the biological activity of related agrochemicals. While a specific, commercialized agrochemical directly synthesized from this compound with publicly available detailed protocols could not be identified in the literature, the following information serves as a comprehensive guide for researchers exploring the potential of this intermediate.
Representative Application: Synthesis of a Photosystem II Inhibiting Herbicide
Pyridazine derivatives are known to exhibit herbicidal activity by inhibiting Photosystem II (PSII) in the electron transport chain of photosynthesis.[1][2][3] This inhibition disrupts the plant's ability to produce energy, leading to rapid cellular damage and death.[1][4] The representative target molecule, N-(2,6-difluorophenyl)-6-isopropoxypyridazin-3-amine, is designed based on the structural features of known PSII-inhibiting herbicides.
The synthetic strategy involves a nucleophilic aromatic substitution reaction, where the chlorine atom at the 3-position of this compound is displaced by an appropriately substituted aniline, in this case, 2,6-difluoroaniline.
Experimental Protocols
Synthesis of N-(2,6-difluorophenyl)-6-isopropoxypyridazin-3-amine
This protocol describes a representative method for the synthesis of a potential herbicidal compound from this compound.
Materials:
-
This compound
-
2,6-difluoroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 2,6-difluoroaniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(2,6-difluorophenyl)-6-isopropoxypyridazin-3-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-(2,6-difluorophenyl)-6-isopropoxypyridazin-3-amine. Please note that these values are hypothetical and based on typical yields for similar cross-coupling reactions.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 2,6-difluoroaniline |
| Catalyst | Palladium(II) acetate / Xantphos |
| Base | Cesium carbonate |
| Solvent | 1,4-dioxane |
| Reaction Temperature | 101 °C (Reflux) |
| Reaction Time | 18 hours |
| Hypothetical Yield | 75% |
| Purity (post-chromatography) | >98% |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to a potential pyridazine herbicide.
Diagram 2: Experimental Workflow
References
- 1. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
Step-by-step guide for the functionalization of 3-Chloro-6-isopropoxypyridazine
Application Notes: Functionalization of 3-Chloro-6-isopropoxypyridazine
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous biologically active compounds.[1][2] this compound is a versatile heterocyclic building block, offering a reactive handle for the introduction of molecular diversity. The chlorine atom at the 3-position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[2] These application notes provide detailed protocols for key functionalization reactions of this compound, intended for researchers, scientists, and professionals in drug development.
Key Functionalization Strategies
The primary routes for functionalizing this compound involve the displacement of the chloro substituent. The electron-deficient nature of the pyridazine ring facilitates these transformations. The most common and effective methods include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and nucleophilic aromatic substitution for introducing a range of heteroatom nucleophiles.
Caption: General workflow for the functionalization of this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[3][4][5] For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position.
Reaction Principle
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid/ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol
This protocol is a general guideline adapted from procedures for similar chloro-heterocycles.[3][7][8] Optimization may be required for specific substrates.
-
Reaction Setup : To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Solvent Addition : Add a suitable solvent system, typically a mixture like Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 ratio).
-
Degassing : Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can hinder the catalyst.[7]
-
Catalyst Addition : Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and, if necessary, a ligand (e.g., SPhos, XPhos).
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter the solution, concentrate it under reduced pressure, and purify the crude residue by column chromatography on silica gel to obtain the desired product.
Data Summary: Typical Suzuki-Miyaura Conditions
| Parameter | Condition | Notes / References |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Aryl/Heteroaryl boronic acid | 1.2–1.5 equivalents |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-5 mol% |
| Ligand | PPh₃, dppf, SPhos, XPhos | Often used with Pd(OAc)₂ or Pd₂(dba)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2.0–3.0 equivalents.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Typical ratios are 3:1 to 5:1. |
| Temperature | 80–110 °C | Dependent on substrate and catalyst system. |
| Typical Yields | 60–95% | Highly dependent on specific substrates and optimization.[8] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds by coupling an amine with an aryl halide.[9][10][11] This reaction allows for the synthesis of a wide range of 3-amino-6-isopropoxypyridazine derivatives, which are valuable in pharmaceutical research.
Reaction Principle
Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the Pd(0) catalyst to the C-Cl bond, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the Pd(0) species.[10][12]
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.[9]
Experimental Protocol
This general protocol is based on established methods for aryl chlorides.[9][13] Careful selection of the ligand and base is crucial for success.
-
Reaction Setup : In an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), the appropriate phosphine ligand (e.g., BINAP, Xantphos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS).
-
Reagent Addition : Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Add an anhydrous solvent (e.g., Toluene, Dioxane) via syringe.
-
Reaction : Heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring : Follow the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification : After filtration, concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Data Summary: Typical Buchwald-Hartwig Conditions
| Parameter | Condition | Notes / References |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Primary or Secondary Amine | 1.1–1.5 equivalents |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol% |
| Ligand | Xantphos, RuPhos, BINAP | Bulky, electron-rich ligands are preferred for aryl chlorides.[9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS | 1.5–2.5 equivalents. Choice is critical for reaction success. |
| Solvent | Anhydrous Toluene, Dioxane | Must be anhydrous to prevent side reactions. |
| Temperature | 80–120 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
| Typical Yields | 50–90% | Varies significantly with the amine and ligand used. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient heterocycles like this compound.[2] It allows for the direct displacement of the chloride with a variety of nucleophiles, often without the need for a metal catalyst.
Reaction Principle
The SNAr mechanism involves two steps: addition of the nucleophile to the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride) to restore aromaticity.[14][15]
Caption: A typical experimental workflow for an SNAr reaction.
Experimental Protocol
This protocol provides a general procedure for reacting this compound with common nucleophiles like alkoxides, amines, or thiols.
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Reagent Addition : Add the nucleophile (1.1-2.0 equiv.). If the nucleophile is an alcohol or thiol, a base (e.g., NaH, K₂CO₃) is typically added first to generate the corresponding nucleophilic anion in situ. For amine nucleophiles, an excess of the amine can often serve as the base.
-
Reaction : Stir the mixture at room temperature or heat as required (temperatures can range from 25 °C to 150 °C).
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture and pour it into ice water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification : Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or silica gel column chromatography.
Data Summary: Typical SNAr Conditions
| Parameter | Condition | Notes / References |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | R-OH, R-NH₂, R-SH, etc. | 1.1–2.0 equivalents. |
| Base | NaH, K₂CO₃, Et₃N | Required for alcohols/thiols; sometimes used with amines. |
| Solvent | DMF, DMSO, NMP, THF | Polar aprotic solvents are preferred to solvate the intermediate. |
| Temperature | 25–150 °C | Highly dependent on the nucleophilicity of the attacking species. |
| Typical Yields | 40–95% | Generally good yields for activated systems.[7][16] |
Safety Disclaimer
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Many of the reagents, solvents, and catalysts used in these protocols are hazardous, toxic, or flammable. Researchers should consult the Safety Data Sheets (SDS) for all chemicals before use and adhere to all institutional safety guidelines.
References
- 1. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Utility of 3-Chloro-6-isopropoxypyridazine in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the domain of oncology. Its unique electronic properties and ability to form key hydrogen bond interactions with protein kinase hinge regions make it an attractive starting point for the design of potent and selective kinase inhibitors. 3-Chloro-6-isopropoxypyridazine has emerged as a valuable and versatile building block in this context. The chlorine atom at the 3-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This reactivity is central to constructing libraries of compounds for screening against various kinase targets.
This document provides detailed protocols for the utilization of this compound in the synthesis of kinase inhibitors, focusing on the widely used Suzuki-Miyaura cross-coupling reaction. It also includes a representative protocol for evaluating the biological activity of the synthesized compounds.
Section 1: Synthetic Applications & Methodologies
The primary synthetic utility of this compound lies in its C-Cl bond, which can be functionalized to build the complex molecular architectures characteristic of kinase inhibitors. The Suzuki-Miyaura coupling is a powerful method for this transformation, creating C-C bonds with high efficiency and functional group tolerance.
Caption: General workflow for synthesizing a kinase inhibitor scaffold.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a generalized method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl- or heteroarylboronic acids.[1][2]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME), often with water (e.g., 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours. Microwave-assisted synthesis can often reduce reaction times to 15-60 minutes.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl-6-isopropoxypyridazine derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Reaction Parameters
The choice of catalyst, base, and solvent can significantly impact reaction yield and time. The following table summarizes typical conditions reported for Suzuki couplings of similar chloro-heterocycles.
| Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 75-95 | [1] |
| Pd(dppf)Cl₂ (2%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 110 | 80-98 | [2] |
| Pd(OAc)₂/SPhos (1.5%) | Cs₂CO₃ (2.0) | DME | 90 | 70-90 | N/A |
Section 2: Biological Evaluation of Synthesized Inhibitors
After synthesis and purification, the novel compounds must be evaluated for their ability to inhibit the target kinase. This is typically done through in vitro kinase assays to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the kinase's activity by 50%.
Caption: Inhibition of a typical RTK signaling pathway.[4][5][6]
Protocol 2: In Vitro Kinase Assay (Fluorescence-Based)
This protocol provides a general method for determining the IC₅₀ of a synthesized compound against a target kinase using a continuous fluorescence-based assay format.[7]
Materials:
-
Purified recombinant kinase
-
Fluorescently-labeled peptide substrate specific to the kinase
-
ATP (at or near the Kₘ concentration for the kinase)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compound, dissolved in DMSO
-
Low-volume 384-well plates (black, non-binding surface)
-
Fluorescence microplate reader capable of kinetic reads
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A common starting point is a 10 mM stock, diluted in 3-fold steps to create a 10-point dose-response curve.
-
Reaction Mixture: In each well of the 384-well plate, prepare the reaction mixture containing the assay buffer, the specific peptide substrate, and ATP.
-
Inhibitor Addition: Add a small volume (e.g., 20-50 nL) of the diluted inhibitor from the compound plate to the assay plate wells. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition/background).
-
Enzyme Addition: Initiate the kinase reaction by adding the purified recombinant kinase to each well.
-
Kinetic Reading: Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 30 °C). Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. The rate of reaction is determined by the slope of the initial linear phase of fluorescence increase.
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction rate (slope).
-
Normalize the rates by setting the DMSO-only control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]
-
Data Presentation: Representative Kinase Inhibition Data
The table below shows hypothetical IC₅₀ values for a series of inhibitors derived from the 3-aryl-6-isopropoxypyridazine scaffold, demonstrating how structural modifications can impact potency and selectivity against different kinases.
| Compound ID | R-Group on Aryl Moiety | c-Met IC₅₀ (nM) | ALK IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| INH-001 | -H | 150 | 850 | >10,000 |
| INH-002 | 4-Fluorophenyl | 25 | 320 | 8,500 |
| INH-003 | 3-Aminopyridine | 8 | 45 | 1,200 |
| INH-004 | 2,4-Dichloro-5-methoxyphenyl | 2 | 15 | 950 |
Section 3: Overall Drug Discovery Workflow
The synthesis and initial biological testing are early steps in a comprehensive drug discovery process. Promising compounds advance through a rigorous pipeline to assess their potential as therapeutic agents.
Caption: Integrated workflow for kinase inhibitor discovery and development.
Conclusion: this compound serves as a highly effective and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to robust and scalable chemical transformations, such as the Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries. By combining efficient synthetic protocols with rigorous biological evaluation, researchers can leverage this building block to develop potent and selective next-generation therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assayquant.com [assayquant.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up Reactions with 3-Chloro-6-isopropoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the experimental setup and scale-up of chemical reactions involving 3-Chloro-6-isopropoxypyridazine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science. The following sections offer guidance on safety, reaction conditions for common transformations, and a general workflow for scaling up these reactions from the laboratory to a pilot plant setting.
Compound Information and Safety Precautions
This compound is a halogenated pyridazine derivative.[1] Before proceeding with any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Chemical Properties:
| Property | Value |
| CAS Number | 3184-71-2 |
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 80-83 °C |
| Boiling Point | 295.2 ± 20.0 °C (Predicted) |
| Density | 1.188 ± 0.06 g/cm3 (Predicted) |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols for Scale-Up
Scaling up chemical reactions requires careful consideration of various factors that may not be significant at the lab scale, such as heat transfer, mixing, and addition rates. The following are generalized protocols for two common reaction types involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling. These protocols are based on established methods for structurally similar chloro-heterocycles and should be optimized for the specific substrate and desired scale.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of Amine Derivatives
This protocol describes the reaction of this compound with an amine.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Amine (e.g., Morpholine, Aniline) | 1.1 - 2.0 | Nucleophile |
| Base (e.g., K2CO3, Cs2CO3, Et3N) | 1.5 - 3.0 | Acid scavenger |
| Solvent (e.g., DMF, DMSO, NMP, Dioxane) | - | Reaction medium |
Experimental Procedure (General):
-
Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Charging Reagents: Charge the reactor with this compound, the amine, base, and solvent.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-30 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Scale-Up Considerations:
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Reactor | Round-bottom flask | Jacketed glass or stainless steel reactor |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer |
| Heating | Heating mantle | Circulating oil/steam in jacket |
| Addition Rate | Rapid addition | Controlled addition via pump |
| Temperature Control | ± 2 °C | ± 5 °C (potential for exotherms) |
| Work-up | Separatory funnel | Liquid-liquid extraction unit |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed cross-coupling of this compound with a boronic acid or its ester. The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[1][3]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Boronic Acid/Ester | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) | 0.01 - 0.05 | Catalyst |
| Base (e.g., K2CO3, Cs2CO3, K3PO4) | 2.0 - 4.0 | Activator |
| Solvent (e.g., Dioxane/H2O, Toluene/H2O, DMF) | - | Reaction medium |
Experimental Procedure (General):
-
Reactor Setup: Set up a reactor as described in Protocol 1.
-
Charging Reagents: Charge the reactor with this compound, the boronic acid/ester, base, and solvent.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 30-60 minutes.
-
Catalyst Addition: Add the palladium catalyst under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor for completion.
-
Work-up: Cool the reaction mixture, filter off the catalyst (if heterogeneous), and quench with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Scale-Up Considerations:
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% (cost consideration) |
| Degassing | N2 bubbling | Sparging with N2/vacuum cycles |
| Heat Transfer | Efficient | Slower, potential for hot spots |
| Mixing | Homogeneous | Critical for solid-liquid mixtures |
| Product Isolation | Chromatography | Crystallization, filtration |
Visualizations
Experimental Workflow for Scale-Up
The following diagram illustrates a typical workflow for scaling up a chemical reaction from the laboratory to a pilot plant.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Chloro-6-isopropoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the synthesis of novel heterocyclic compounds utilizing 3-Chloro-6-isopropoxypyridazine as a versatile starting material. The pyridazine core is a significant pharmacophore present in numerous biologically active molecules.[1][2] The strategic positioning of the chloro and isopropoxy groups on the pyridazine ring allows for diverse functionalization, making it an excellent scaffold for creating libraries of compounds for drug discovery and development.
The chloro-substituent at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr) reactions.[3][4] These reactions enable the introduction of a wide array of aryl, heteroaryl, amino, and thioether moieties, facilitating the exploration of chemical space around the pyridazine core. Many pyridazine derivatives have been investigated as potent inhibitors of various kinases, playing a crucial role in cell signaling pathways implicated in diseases like cancer.[5][6][7]
General Experimental Workflow
The synthesis and evaluation of novel compounds from this compound typically follow a structured workflow, from the initial chemical synthesis to purification, characterization, and subsequent biological screening.
Caption: General experimental workflow for synthesis and evaluation.[8]
Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[9][10] This protocol outlines the synthesis of 3-aryl-6-isopropoxypyridazines.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-isopropoxypyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Chloro-6-isopropoxypyridazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of one chlorine atom in 3,6-dichloropyridazine with an isopropoxide salt. This reaction is typically carried out in an alcoholic solvent.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several parameters are crucial for maximizing the yield:
-
Purity of Starting Materials: Impurities in 3,6-dichloropyridazine or the isopropoxide source can lead to side reactions and lower yields.
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds at a reasonable rate without promoting the formation of undesired byproducts.
-
Reaction Time: Sufficient time is required for the reaction to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Base and Solvent: The choice of base to generate the isopropoxide and the solvent can significantly impact the reaction's efficiency and selectivity.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (3,6-dichloropyridazine), the desired product (this compound), and any potential byproducts.
Q4: What are the potential side products in this synthesis?
A4: The primary potential side product is the disubstituted pyridazine, 3,6-diisopropoxypyridazine, formed by the substitution of both chlorine atoms. The formation of this byproduct can be minimized by controlling the stoichiometry of the reactants and the reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive isopropoxide. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Ensure the isopropoxide source (e.g., sodium isopropoxide) is fresh and has been stored under anhydrous conditions. If preparing in situ, ensure the reaction with the base is complete. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Increase the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Formation of Significant Amounts of Disubstituted Byproduct | 1. Excess isopropoxide used. 2. Reaction temperature is too high. 3. Prolonged reaction time after consumption of starting material. | 1. Use a stoichiometric amount or a slight excess of the isopropoxide relative to the 3,6-dichloropyridazine. 2. Lower the reaction temperature to improve selectivity for monosubstitution. 3. Monitor the reaction closely and stop it once the starting material has been consumed. |
| Difficulty in Product Isolation/Purification | 1. Incomplete reaction leading to a mixture of products. 2. The product is soluble in the aqueous phase during workup. 3. Co-elution of product and impurities during column chromatography. | 1. Ensure the reaction has gone to completion before initiating workup. 2. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. 3. Optimize the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on Yield
Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the expected impact of varying reaction parameters. Actual results may vary.
| Entry | Isopropoxide (Equivalents) | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of 3,6-diisopropoxypyridazine (%) |
| 1 | 1.1 | 60 | 4 | 75 | 5 |
| 2 | 1.1 | 80 | 4 | 85 | 10 |
| 3 | 1.5 | 60 | 4 | 65 | 25 |
| 4 | 1.1 | 80 | 8 | 88 | 12 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
3,6-dichloropyridazine
-
Sodium isopropoxide (or sodium metal and isopropanol)
-
Anhydrous Isopropanol
-
Hexane
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous isopropanol.
-
Reagent Addition: Add sodium isopropoxide (1.1 eq) portion-wise to the solution. If generating the isopropoxide in situ, add sodium metal (1.1 eq) to anhydrous isopropanol and stir until all the sodium has reacted before adding the 3,6-dichloropyridazine.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).
-
Workup: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
Side reactions and byproducts in 3-Chloro-6-isopropoxypyridazine chemistry
Welcome to the technical support center for 3-Chloro-6-isopropoxypyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is primarily used in two main types of reactions:
-
Palladium-catalyzed cross-coupling reactions: The chlorine atom at the 3-position is suitable for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The pyridazine core is a significant pharmacophore, making these reactions highly relevant in medicinal chemistry.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes?
A2: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. It is crucial to systematically investigate the following:
-
Catalyst Activity: The palladium catalyst, especially Pd(0) species, can be sensitive to air and may decompose over time.[3] Ensure you are using a fresh or properly stored catalyst.
-
Solvent Degassing: Oxygen can kill palladium-catalyzed reactions.[3] Thoroughly degas all solvents, including any water used in the reaction mixture, by sparging with an inert gas (e.g., nitrogen or argon) or using freeze-pump-thaw cycles.
-
Base Selection: The choice and quality of the base are critical. For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[4] Ensure the base is finely powdered for better reproducibility.[4]
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to protodeboronation.[5][6] It is advisable to use fresh boronic acid or a more stable derivative like a boronate ester (e.g., BPin).[6]
-
Reaction Temperature: Insufficient heating may lead to incomplete conversion. Conversely, excessive heat can cause decomposition of starting materials, reagents, or products.
Q3: What are the common byproducts I might encounter in a Suzuki-Miyaura coupling reaction?
A3: Several byproducts can form during a Suzuki-Miyaura coupling with this compound. Identifying these can help diagnose reaction issues.
-
Homocoupling of Boronic Acid: This results in a biaryl byproduct derived from the boronic acid. It is often caused by the presence of oxygen.[6]
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to the formation of the corresponding arene. This can be caused by harsh reaction conditions or the instability of the boronic acid.[6]
-
Dehalogenation: The starting this compound is reduced to 6-isopropoxypyridazine.
-
Hydrolysis of the Isopropoxy Group: Under certain conditions, particularly with strong aqueous bases and high temperatures, the isopropoxy group may be hydrolyzed.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Palladium Catalyst | Use a fresh bottle of catalyst or a pre-catalyst. Consider using a robust catalyst system like Pd(dppf)Cl₂.[5] |
| Oxygen in the Reaction | Degas all solvents and reagents thoroughly. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[3] |
| Poorly Soluble Base | Grind the base (e.g., K₂CO₃, K₃PO₄) to a very fine powder before use.[4] |
| Unstable Boronic Acid | Use fresh boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).[5][6] |
| Inappropriate Ligand | For electron-rich chlorides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can be beneficial.[4][6] |
Problem: Significant Byproduct Formation
| Observed Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing of all reaction components.[6] |
| Dehalogenation of Starting Material | Inefficient oxidative addition or side reactions of the catalyst. | Screen different palladium catalysts and ligands. Ensure the reaction is run under strictly anaerobic conditions. |
| Protodeboronation | Unstable boronic acid; harsh reaction conditions. | Use a more stable boronate ester (e.g., MIDA or BF₃K).[6] Consider milder bases or lower reaction temperatures. |
Illustrative Data on Byproduct Formation in a Model Suzuki Coupling
The following table provides an example of how reaction conditions can influence product and byproduct distribution in a hypothetical Suzuki coupling of this compound with phenylboronic acid.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Dehalogenation Byproduct (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 15 | 10 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 75 | 5 | 5 |
| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | 90 | <2 | <2 |
Note: This data is illustrative and intended for troubleshooting guidance. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
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Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).
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Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon) three times.
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Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
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Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring for 2-16 hours, monitoring by TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Failed Suzuki Coupling
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Key Steps in a Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 3-Chloro-6-isopropoxypyridazine and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-6-isopropoxypyridazine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: Low Yield After Recrystallization
Question: My yield of this compound is very low after recrystallization, or the compound fails to crystallize at all. What could be the issue?
Answer: Low recovery or failure to crystallize during recrystallization is a common issue that can stem from several factors. Here are some troubleshooting steps:
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Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. If the compound is too soluble at room temperature, the recovery will be low. Conversely, if it is not soluble enough at the boiling point of thesolvent, it may not dissolve completely.
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Solution: Perform small-scale solubility tests with a variety of solvents. Common choices for pyridazine derivatives include ethanol, methanol, or mixtures like ethanol/water and hexane/ethyl acetate.
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Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization.
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Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to reach the saturation point.
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Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or an oil.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
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No Nucleation Sites: Crystallization requires a nucleation site to begin.
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Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
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Issue 2: Presence of Impurities After Column Chromatography
Question: After performing flash column chromatography, my fractions containing this compound are still impure. How can I improve the separation?
Answer: Co-elution of impurities is a frequent challenge in column chromatography. Here’s how to address it:
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Inappropriate Solvent System: The polarity of the eluent is critical for good separation. If the eluent is too polar, all compounds will move too quickly down the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.
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Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4. A common starting point for pyridazine derivatives is a mixture of hexane and ethyl acetate.
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Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
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Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
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Improper Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.
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Solution: Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the silica gel and remove any air bubbles.
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Sample Application: Applying the sample in a large volume of strong solvent can disrupt the top of the column and lead to band broadening.
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Solution: Dissolve the crude product in a minimal amount of the chromatography solvent or a less polar solvent and load it onto the column in a narrow band. Alternatively, dry-loading the sample onto a small amount of silica gel can improve resolution.
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Issue 3: Product Discoloration
Question: The purified this compound is colored (e.g., yellow or brown). What causes this and how can it be removed?
Answer: Discoloration is often due to the presence of high molecular weight, colored impurities or degradation products.
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Solution 1: Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb the colored impurities. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.
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Solution 2: Re-purification: If the discoloration persists, a second purification step, such as another round of column chromatography with a shallower solvent gradient, may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the nucleophilic substitution of 3,6-dichloropyridazine with isopropanol. Therefore, common impurities may include:
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Unreacted 3,6-dichloropyridazine: The starting material for the substitution reaction.
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3,6-diisopropoxypyridazine: The product of a double substitution reaction.
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Residual starting materials from the synthesis of 3,6-dichloropyridazine: If the starting material is not pure, impurities from its synthesis (e.g., from maleic anhydride and hydrazine) could be carried through.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of proton-containing impurities.
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Melting Point: A sharp melting point range close to the literature value (80-83 °C) is a good indicator of purity.[1]
Q3: How should I store purified this compound?
A3: To maintain its purity, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. Storage at -20°C is recommended.[1]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or hexane and ethyl acetate is often a good starting point.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a magnetic stirrer and hot plate to facilitate dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
This protocol provides a general method for purification by flash column chromatography.
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TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should provide a good separation of the product from impurities, with an Rf value of ~0.3-0.4 for the product.
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Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
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Elution: Begin elution with the determined solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, inexpensive, good for removing small amounts of impurities. | Can have lower yields, requires finding a suitable solvent. | >98% |
| Flash Column Chromatography | Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase. | Can separate complex mixtures, high resolution. | More time-consuming, requires more solvent. | >99% |
Table 2: Recommended Solvents for Purification
| Purification Method | Solvent System (Starting Point) | Comments |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. |
| Hexane/Ethyl Acetate | Suitable for a range of polarities. | |
| Flash Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Adjust ratio based on TLC analysis. |
| Dichloromethane/Methanol (e.g., 99:1 to 95:5 v/v) | For more polar derivatives. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for common recrystallization problems.
References
Overcoming challenges in the Suzuki coupling of 3-Chloro-6-isopropoxypyridazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the Suzuki-Miyaura cross-coupling of 3-Chloro-6-isopropoxypyridazine.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format, offering potential causes and actionable solutions.
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?
A1: Low to no product formation is a frequent challenge with chloro-heterocycles like this compound. This is primarily due to the high strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult. A systematic evaluation of each reaction component is crucial for troubleshooting.
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Inactive Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1]
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Recommendation: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step.[1]
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Ineffective Base: The base plays a critical role in the transmetalation step. Its strength, solubility, and steric properties are important factors.
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Recommendation: Screen several bases. Strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for coupling aryl chlorides.[1]
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Suboptimal Solvent System: The solvent must effectively dissolve the reactants and stabilize the catalytic species.
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Recommendation: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. In many cases, the addition of water can be beneficial, creating a biphasic system (e.g., dioxane/water, toluene/water).[2]
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Insufficient Temperature: The activation of the C-Cl bond often requires elevated temperatures.
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Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be an effective method for increasing the reaction rate.
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Q2: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.
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Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common issue with heteroaryl boronic acids.
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Minimization Strategies:
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Use anhydrous solvents and ensure reagents are dry.
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Employ boronic esters (e.g., pinacol esters) which are generally more stable.
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Use a milder base or non-aqueous conditions if possible.
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Homocoupling: This involves the coupling of two boronic acid molecules or two molecules of the halide.
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Minimization Strategies:
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Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can promote homocoupling.[1]
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Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates the active Pd(0) species.
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Dehalogenation: The chloro group is replaced by a hydrogen atom on the pyridazine ring.
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Minimization Strategies: This can be promoted by certain bases or impurities. Screening different bases and ensuring high purity of all reagents can help mitigate this side reaction.
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Q3: How do I choose the optimal catalyst and ligand for this specific substrate?
A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling with an electron-deficient chloropyridazine.
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For this compound, standard ligands like triphenylphosphine (PPh₃) are often ineffective. [1]
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Recommended Ligands:
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Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides. Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium(0) species required for the oxidative addition to the C-Cl bond.[1]
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N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful alternatives for activating challenging C-Cl bonds.
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Q4: What is the best base and solvent combination to start with for optimization?
A4: A good starting point for optimization would be a strong base in a polar aprotic solvent, often with the addition of water.
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Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are robust choices for this type of substrate.
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Solvents: A mixture of 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio) is a common and effective solvent system. Other options include toluene/water or DMF/water. The presence of water can be crucial for the activity of inorganic bases.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical starting conditions and optimization parameters for the Suzuki coupling of chloro-heterocycles, which can be adapted for this compound.
Table 1: Recommended Catalyst Systems
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | A generally high-yielding system for challenging chlorides. |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Another highly active system for electron-deficient chlorides. |
| PdCl₂(dppf) | (None) | 2-5 | A robust pre-catalyst, but may require higher temperatures. |
| XPhos Pd G3 | (None) | 1-3 | Air- and moisture-stable pre-catalyst, simplifying reaction setup. |
Table 2: Base and Solvent Screening Recommendations
| Base (equivalents) | Solvent System | Temperature (°C) | Expected Outcome |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | Good starting point, often effective for difficult couplings. |
| Cs₂CO₃ (2-3) | Toluene / H₂O (10:1) | 90 - 120 | Stronger base, may improve yields with less reactive partners. |
| K₂CO₃ (3) | DME / EtOH / H₂O (4:1:0.5) | 80 - 100 | Milder conditions, may be suitable for more reactive boronic acids. |
| Na₂CO₃ (2 M aq.) | 1,4-Dioxane | 100 | A common system, but may be less effective for this substrate.[3] |
Experimental Protocols
Below is a generalized, detailed experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be optimized for each specific substrate combination.
Materials:
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This compound (1.0 eq)
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Arylboronic acid (1.2-1.5 eq)
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Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
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Ligand (e.g., SPhos, 2-4 mol%)
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Base (e.g., K₃PO₄, 2-3 eq)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
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Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand.
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Solvent Addition: Add the degassed solvent(s) via syringe.
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Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
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Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-isopropoxypyridazine.
Visualizations
The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of this compound.
Caption: Logical relationships between challenges and solutions.
Caption: A workflow diagram for troubleshooting low yields.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3-Chloro-6-isopropoxypyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 3-Chloro-6-isopropoxypyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution?
The pyridazine ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution. The chlorine atom at the 3-position is activated for displacement by the two nitrogen atoms in the ring. The isopropoxy group at the 6-position is an electron-donating group, which may slightly decrease the reactivity compared to a 3,6-dichloropyridazine, but SNAr reactions with a variety of nucleophiles are readily achievable under appropriate conditions.
Q2: What types of nucleophiles can be used to displace the chlorine atom?
A wide range of nucleophiles can be employed, including:
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N-nucleophiles: Primary and secondary aliphatic and aromatic amines, ammonia, hydrazine, and sodium azide.
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O-nucleophiles: While the starting material already contains an isopropoxy group, exchange with other alkoxides is possible, though it may require harsh conditions. Hydrolysis to the corresponding pyridazinone can be a side reaction.
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S-nucleophiles: Thiols and thiophenols, typically used as their corresponding thiolates.
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C-nucleophiles: While less common in direct SNAr on this substrate, organometallic reagents can be used in cross-coupling reactions like Suzuki or Stille couplings.
Q3: What are the typical reaction conditions for SNAr on this substrate?
Reaction conditions are highly dependent on the nucleophilicity of the reacting partner.
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Strong nucleophiles (e.g., aliphatic amines, thiolates) can often react at moderate temperatures (room temperature to 80 °C) in a variety of polar aprotic solvents like DMF, DMAc, or NMP. The presence of a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a tertiary amine) is often required to neutralize the HCl generated.
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Weaker nucleophiles (e.g., anilines) may require higher temperatures (100-150 °C) or the use of a catalyst, such as a palladium-based system for Buchwald-Hartwig amination.
Q4: Are there any common side reactions to be aware of?
Yes, several side reactions can occur:
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Hydrolysis: In the presence of water, especially at elevated temperatures and under basic conditions, the chloro group can be displaced by a hydroxyl group, leading to the formation of 6-isopropoxypyridazin-3(2H)-one.
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Ether Cleavage: Under strongly acidic conditions, the isopropoxy group can be cleaved.
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Di-substitution: If a di-functional nucleophile is used, care must be taken to control the stoichiometry to avoid double substitution.
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Homocoupling: In palladium-catalyzed cross-coupling reactions, homocoupling of the boronic acid (in Suzuki reactions) can be a significant side product.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated substrate | While the pyridazine ring is activating, the isopropoxy group is electron-donating. For weak nucleophiles, higher temperatures may be necessary. |
| Poor nucleophile | Increase the reaction temperature. Consider using a stronger base to deprotonate the nucleophile more effectively. For very weak nucleophiles, consider converting to a more reactive species (e.g., using a palladium catalyst for aminations). |
| Inappropriate solvent | Ensure a polar aprotic solvent (e.g., DMF, DMSO, NMP) is used to facilitate the SNAr reaction. Protic solvents can solvate the nucleophile and reduce its reactivity. |
| Deactivated catalyst (if applicable) | For palladium-catalyzed reactions, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Steps |
| Formation of 6-isopropoxypyridazin-3(2H)-one | This is due to hydrolysis. Ensure all reagents and solvents are anhydrous. Use a non-nucleophilic, hindered base. Perform the reaction at the lowest effective temperature. |
| Formation of homocoupling products (in cross-coupling reactions) | Thoroughly degas the reaction mixture before adding the palladium catalyst. Use a Pd(0) catalyst directly or ensure efficient in situ reduction of a Pd(II) precatalyst. Optimize the choice of ligand and base. |
| Reaction with the solvent | Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. If this is suspected, use a more stable solvent like DMAc or NMP. |
| Tertiary amine base acting as a nucleophile | In some cases, tertiary amine bases like triethylamine can undergo nucleophilic substitution at high temperatures. Consider using an inorganic base like K2CO3 or Cs2CO3. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that these are representative data based on analogous systems and may require optimization for specific substrates.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K2CO3 | DMF | 80 | 6 | 85-95 |
| Morpholine | Et3N | NMP | 100 | 8 | 80-90 |
| Aniline | Cs2CO3 | Dioxane | 120 | 12 | 60-75 |
| 4-Methoxyaniline | NaOtBu | Toluene | 110 | 10 | 70-85 |
Table 2: Reaction with Thiol and Hydrazine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiomethoxide | - | Methanol | 60 | 4 | 90-98 |
| Thiophenol | K2CO3 | DMF | 25 | 3 | 85-95 |
| Hydrazine hydrate | - | Ethanol | 80 | 5 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for Amination
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, NMP), is added the amine nucleophile (1.1-1.5 eq) and a base (1.5-2.0 eq, e.g., K2CO3 or Et3N). The reaction mixture is heated to the desired temperature (80-120 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Procedure for Reaction with Thiols
A mixture of this compound (1.0 eq), the thiol (1.1 eq), and potassium carbonate (1.5 eq) in DMF is stirred at room temperature for 3 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.
Protocol 3: Procedure for Reaction with Hydrazine
To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (3.0 eq) is added. The mixture is heated to reflux for 5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is triturated with water, and the solid product is collected by filtration and dried.
Visualizations
Caption: A generalized experimental workflow for nucleophilic substitution.
Caption: A troubleshooting decision tree for low-yield reactions.
Technical Support Center: Functionalization of the Pyridazine Core
Welcome to the technical support center for the functionalization of the pyridazine core. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of pyridazine-based compounds.
Table of Contents
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Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
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C-H Functionalization
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Nucleophilic Aromatic Substitution (SNAr)
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Pyridazine N-Oxide Chemistry
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Synthesis of Substituted Pyridazinones
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Protecting Group Strategies
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Purification of Pyridazine Derivatives
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are powerful tools for creating C-C bonds, but the pyridazine core can present unique challenges due to its electron-deficient nature and the presence of two adjacent nitrogen atoms.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling with a chloropyridazine is giving low to no yield. What are the likely causes and how can I fix it?
A1: This is a common issue primarily due to the high bond strength of the C-Cl bond on the electron-deficient pyridazine ring, which makes the oxidative addition step of the catalytic cycle difficult.[1] The nitrogen lone pairs can also coordinate to the palladium catalyst, leading to deactivation.[2]
Troubleshooting Steps:
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridazines.[1] Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended as they promote the challenging oxidative addition step.[1][2]
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Base Selection: The choice of base is critical for the transmetalation step. Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.[1][2]
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Reaction Temperature: Higher temperatures (80-120 °C) may be necessary to overcome the activation energy for C-Cl bond cleavage.[1] Microwave irradiation can also be beneficial.
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Oxygen Exclusion: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[1][2]
Q2: I'm observing significant amounts of a byproduct that appears to be my starting boronic acid converted to a protonated arene (protodeboronation). How can I prevent this?
A2: Protodeboronation is a common side reaction, especially when using aqueous bases or if there are acidic protons in the reaction mixture.
Solutions:
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Use Anhydrous Conditions: Use anhydrous solvents and reagents where possible.
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Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (BPin).[1]
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Base Choice: Employing a weaker or less nucleophilic base can sometimes mitigate this issue.[1]
Q3: My reaction is producing a homocoupled bipyridazine byproduct. What causes this and how can I minimize it?
A3: Homocoupling is often promoted by the presence of oxygen or can be catalyzed by palladium.[2]
Solutions:
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Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed to remove oxygen.
-
Catalyst Pre-reduction: If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species. Using a Pd(0) source directly can also help.[2]
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Dihalo-N-Heterocycles.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good | [3] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | High | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | [3] |
Note: Yields are qualitative as reported in the literature for analogous dihaloheterocycles and serve as a general guide.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine with a Boronic Acid. [1][2]
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the chloropyridazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization
References
How to increase the regioselectivity of reactions with 3-Chloro-6-isopropoxypyridazine
Welcome to the technical support center for 3-Chloro-6-isopropoxypyridazine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAг) reactions with this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C3 position is the primary site of substitution. The isopropoxy group at the C6 position is a poor leaving group under typical SNAr conditions. Therefore, nucleophiles will selectively displace the chloride at the C3 position.
Q2: How can I increase the regioselectivity of a Suzuki-Miyaura coupling reaction?
A2: For Suzuki-Miyaura cross-coupling reactions, the regioselectivity is inherently high for substitution at the C3 position. The carbon-chlorine bond is significantly more reactive towards oxidative addition with a palladium catalyst than the carbon-oxygen bond of the isopropoxy group. To ensure high regioselectivity and yield, focus on optimizing the catalyst system (palladium source and ligand), base, and solvent.
Q3: Is it possible to perform a Sonogashira coupling on this compound?
A3: Yes, a Sonogashira coupling can be performed, and it will regioselectively occur at the C3 position, replacing the chlorine atom with an alkyne group. The choice of palladium and copper co-catalyst, as well as the base, is crucial for achieving high yields.
Q4: Can I functionalize other positions on the pyridazine ring, such as C4 or C5?
A4: Direct functionalization at the C4 or C5 positions in the presence of the chloro and isopropoxy groups is challenging via standard cross-coupling or SNAr reactions. However, deprotonative metalation using a strong, hindered base followed by quenching with an electrophile can be a viable strategy. The regioselectivity of the metalation is influenced by the directing effects of the existing substituents.
Troubleshooting Guides
Issue 1: Low yield in Nucleophilic Aromatic Substitution (e.g., Amination)
-
Possible Cause 1: Insufficient reactivity of the nucleophile.
-
Solution: Increase the reaction temperature. If the nucleophile is an amine, consider using a stronger base to deprotonate the amine and increase its nucleophilicity.
-
-
Possible Cause 2: Poor solubility of reactants.
-
Solution: Choose a solvent in which both this compound and the nucleophile are soluble at the reaction temperature. Aprotic polar solvents like DMF, DMAc, or NMP are often effective.
-
-
Possible Cause 3: Catalyst inhibition (if applicable).
-
Solution: In some copper-catalyzed aminations, the product can inhibit the catalyst. Ensure thorough stirring and consider using a higher catalyst loading.
-
Issue 2: Incomplete conversion in Suzuki-Miyaura Coupling
-
Possible Cause 1: Inefficient catalyst system.
-
Solution: Screen different palladium catalysts and phosphine ligands. For chloro-heterocycles, electron-rich and bulky phosphine ligands such as SPhos or XPhos often improve catalytic activity.
-
-
Possible Cause 2: Ineffective base.
-
Solution: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective. Ensure the base is finely powdered and anhydrous.
-
-
Possible Cause 3: De-boronation of the boronic acid.
-
Solution: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the boronic acid. Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize side reactions.
-
Data Presentation
Table 1: Regioselectivity of Common Reactions with this compound
| Reaction Type | Reagents | Major Product | Regioselectivity |
| Nucleophilic Aromatic Substitution | Amine, Base | 3-Amino-6-isopropoxypyridazine | >95% at C3 |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-6-isopropoxypyridazine | >98% at C3 |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-6-isopropoxypyridazine | >95% at C3 |
| Metalation | LDA or TMP-bases, then Electrophile | 3-Chloro-4-E-6-isopropoxypyridazine | Dependent on base and electrophile |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Amination
-
To a sealed tube, add this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add a high-boiling point aprotic solvent (e.g., DMF or NMP).
-
Seal the tube and heat the reaction mixture at 100-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a dry flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add a base (e.g., K₃PO₄, 2.0 eq.) and a solvent system (e.g., dioxane/water 4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the residue by column chromatography.
Visualizations
Caption: Factors influencing regioselectivity.
Caption: General experimental workflow.
Catalyst selection and optimization for cross-coupling with 3-Chloro-6-isopropoxypyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving 3-Chloro-6-isopropoxypyridazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during cross-coupling reactions with this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Why is my cross-coupling reaction with this compound showing low or no conversion?
Low or no conversion can stem from several factors, primarily related to the catalyst activity and the inherent reactivity of the chloropyridazine substrate.
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Potential Cause 1: Inactive Catalyst. The active Pd(0) species may not be efficiently generated or could be deactivated. If using a Pd(II) source, it requires in situ reduction to Pd(0).[1][2] The catalyst can also be poisoned by impurities or oxidized by the presence of oxygen.[1][2]
-
Solution:
-
Use a palladium precatalyst, such as a G3 or G4 precatalyst for phosphine ligands or a PEPPSI™ precatalyst for NHC ligands, to ensure the generation of the active catalytic species.[3]
-
Thoroughly degas the reaction mixture and solvents to prevent catalyst oxidation.[1][3] Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Ensure the purity of all reagents, as trace impurities can deactivate the catalyst.[3]
-
-
-
Potential Cause 2: Poor Reactivity of the Aryl Chloride. The carbon-chlorine bond in this compound is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step more challenging.[4][5]
-
Solution:
-
Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can stabilize the palladium catalyst and promote the difficult oxidative addition step.[1][2][4]
-
Increase the reaction temperature. Solvents with higher boiling points like dioxane or toluene may be necessary.[1][2]
-
-
-
Potential Cause 3: Catalyst Poisoning by the Pyridazine Nitrogen. The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[4]
-
Solution:
-
Issue 2: Formation of Significant Side Products
My reaction is proceeding, but I'm observing significant formation of side products like homocoupled products or protodeboronation. How can I minimize these?
Side reactions are common in cross-coupling, but their formation can be minimized by optimizing the reaction conditions.
-
Side Reaction 1: Homocoupling. This involves the self-coupling of the boronic acid (in Suzuki reactions) or the aryl halide to form symmetrical biaryl byproducts.[1][4] The presence of oxygen often promotes the homocoupling of boronic acids.[1][4]
-
Side Reaction 2: Protodeboronation (Suzuki Coupling). This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom from a proton source like water.[1] Electron-deficient heteroaryl boronic acids are particularly susceptible to this side reaction.[1]
-
Solution:
-
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: What are the best initial catalyst and ligand combinations to try for a Suzuki coupling with this compound?
For Suzuki couplings with challenging chloro-heterocycles, palladium catalysts with bulky, electron-rich phosphine ligands are generally the most effective. Good starting points include:
-
Catalysts: Pd(OAc)₂, Pd₂(dba)₃, or more reliably, precatalysts like XPhos Pd G3 or SPhos Pd G2.[6]
-
Ligands: XPhos, SPhos, or RuPhos.[1][2] These ligands promote the challenging oxidative addition of the aryl chloride and can mitigate catalyst poisoning by the pyridazine nitrogen.[1][4]
Q2: What catalyst systems are recommended for Buchwald-Hartwig amination with this compound?
Similar to Suzuki coupling, Buchwald-Hartwig amination of aryl chlorides benefits from palladium catalysts with bulky, electron-rich ligands.
-
For primary amines: BrettPhos-based systems are often a good starting point.[3][7]
-
For secondary amines: RuPhos-based catalysts are generally effective.[7]
-
Precatalysts: Using a precatalyst like BrettPhos Pd G3 is highly recommended for cleaner and more efficient reactions.[3]
Q3: Are there recommended catalysts for Sonogashira coupling with this compound?
The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst.
-
Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with a phosphine ligand are common choices.
-
Copper Co-catalyst: CuI is the most frequently used co-catalyst.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand for this reaction.
Reaction Conditions
Q4: What is the best choice of base for my cross-coupling reaction?
The choice of base is highly dependent on the specific coupling partners and the reaction type.
-
Suzuki Coupling: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, especially for sterically hindered substrates.[2] For base-sensitive functional groups, weaker bases like K₂CO₃ or Na₂CO₃ can be used.[3]
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Buchwald-Hartwig Amination: Strong bases such as NaOt-Bu or LHMDS are typically required.[3][8]
-
Sonogashira Coupling: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used.[9]
Q5: Which solvent should I use?
The solvent can significantly impact the reaction outcome.
-
General: Anhydrous, degassed solvents are crucial. Common choices include dioxane, toluene, THF, and DMF.[1][3]
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Suzuki Coupling: A mixture of an organic solvent with water (e.g., dioxane/water) is often used, as water can aid in the dissolution of the base.[1] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]
-
Buchwald-Hartwig Amination: Toluene, THF, and dioxane are frequently used.[3]
-
Sonogashira Coupling: THF and DMF are common solvents.
Data Summary Tables
Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-120 | Good starting point for optimization. |
| XPhos Pd G3/G4 | (none needed) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | Precatalysts offer higher activity and reproducibility.[2] |
| SPhos Pd G2 | (none needed) | Cs₂CO₃ | Toluene, Dioxane | 100-120 | Effective for challenging couplings. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Primary Amine | BrettPhos Pd G3 | (none needed) | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 |
| Secondary Amine | RuPhos Pd G3 | (none needed) | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 |
| Anilines | XPhos Pd G3 | (none needed) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-120 |
Table 3: Recommended Conditions for Sonogashira Coupling of this compound
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | TEA, DIPEA | THF, DMF | 25-80 |
| Pd(OAc)₂ | CuI | PPh₃ | TEA, DIPEA | THF, DMF | 25-80 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen).
-
Solvents should be anhydrous and degassed prior to use.
-
The purity of reagents is critical for successful cross-coupling reactions.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.[2]
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).[2]
-
Add the degassed solvent (e.g., dioxane/water 10:1, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[2]
-
Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-5 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Seal the vessel, and purge with an inert gas.
-
Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.5 equiv) and the amine base (e.g., triethylamine, 2.0-3.0 equiv).
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Catalyst selection guide for different cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Strategies to minimize decomposition of 3-Chloro-6-isopropoxypyridazine during reactions
Welcome to the technical support center for 3-Chloro-6-isopropoxypyridazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition during my reaction?
A1: Decomposition can manifest in several ways, including:
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Color Change: The reaction mixture may darken, turning yellow, brown, or even black.
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Formation of Precipitates: Unexpected solids may form as the compound degrades into less soluble byproducts.
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Inconsistent Reaction Outcomes: You may observe variable yields or the formation of unexpected side products in your analytical data (e.g., TLC, LC-MS, NMR).
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Gas Evolution: In some cases, the decomposition may release gaseous byproducts.
Q2: What are the likely decomposition pathways for this compound?
A2: Based on the reactivity of related chloropyridazine compounds, the primary decomposition pathways are believed to be:
-
Hydrolysis: The chloro group is susceptible to substitution by water or other nucleophilic solvents, leading to the formation of 6-isopropoxypyridazin-3(2H)-one. This is often catalyzed by acidic or basic conditions.
-
Nucleophilic Substitution: Strong nucleophiles present in the reaction mixture can displace the chloride, leading to undesired side products. The pyridazine ring is electron-deficient, making the carbon atom attached to the chlorine electrophilic and prone to attack.[1][2][3]
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Thermal Degradation: While some pyridazine derivatives exhibit high thermal stability, prolonged exposure to elevated temperatures can lead to decomposition.[4][5] The specific decomposition temperature for this compound is not widely reported, but caution should be exercised at temperatures exceeding 100-120°C.
-
Dehalogenation: Reductive processes can lead to the removal of the chlorine atom, resulting in the formation of 3-isopropoxypyridazine.[6]
Q3: How can I minimize the decomposition of this compound in my reactions?
A3: Several strategies can be employed:
-
Control of Reaction Temperature: Maintain the lowest effective temperature for your desired transformation.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and reactions with atmospheric moisture.
-
Solvent Choice: Use dry, aprotic solvents to minimize hydrolysis.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction chemistry, as these can catalyze hydrolysis.
-
Careful Selection of Reagents: Be mindful of the nucleophilicity of other reagents in your reaction mixture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Reaction mixture darkens significantly upon heating. | Thermal decomposition. | - Lower the reaction temperature.- Reduce the reaction time.- Ensure the reaction is carried out under an inert atmosphere. |
| Formation of a new, more polar spot on TLC that stains with iodine. | Hydrolysis of the chloro group. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere.- If possible, buffer the reaction to maintain a neutral pH. |
| LC-MS analysis shows a byproduct with a mass corresponding to the starting material plus the nucleophile minus HCl. | Nucleophilic substitution at the chloro position. | - Lower the reaction temperature to reduce the rate of the undesired substitution.- Consider using a less nucleophilic base or reagent if compatible with your desired reaction.- Shorten the reaction time. |
| Product yield is consistently low, and starting material is consumed. | Multiple decomposition pathways occurring. | - Re-evaluate the overall reaction conditions. A combination of lower temperature, inert atmosphere, and careful choice of solvent and base is recommended.- Consider a different synthetic route if decomposition is unavoidable under the current conditions. |
| NMR of crude product shows the absence of the chlorine-adjacent proton signal and the appearance of a new aromatic proton signal. | Reductive dehalogenation. | - Avoid reagents that can act as reducing agents.- Ensure the reaction is free from catalytic metals that might promote dehalogenation. |
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction Minimizing Decomposition:
This protocol provides a general framework. Specific parameters should be optimized for each unique reaction.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Ensure all reagents are of high purity and handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a setup for low-temperature reaction), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous aprotic solvent (e.g., THF, Dioxane, Toluene, DMF).
-
Purge the flask with nitrogen or argon for 5-10 minutes.
-
If a base is required, use a non-nucleophilic base (e.g., Cs2CO3, K2CO3, or a hindered amine base like DIPEA). Add the base to the reaction mixture.
-
Add the nucleophile (1.0-1.2 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction at the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction progress by TLC or LC-MS.
-
If heating is necessary, use a well-controlled oil bath and maintain a consistent internal temperature. Avoid localized overheating.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH4Cl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method (e.g., column chromatography, recrystallization).
-
Visualizing Reaction Logic
Caption: Potential decomposition pathways of this compound.
References
- 1. Buy 3-Chloropyridazine | 1120-95-2 [smolecule.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Validation & Comparative
Comparing the reactivity of 3-Chloro-6-isopropoxypyridazine with other halopyridazines
For researchers and professionals in drug development, the functionalization of the pyridazine core is a critical step in the synthesis of novel therapeutics. The choice of starting material, particularly the halogen substituent, can significantly influence reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of 3-Chloro-6-isopropoxypyridazine with other halopyridazine analogues, supported by established chemical principles and illustrative experimental data.
The reactivity of halopyridazines is primarily dictated by the nature of the carbon-halogen (C-X) bond and the specific reaction conditions employed. Two of the most powerful and widely used methods for the functionalization of such scaffolds are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The key step in the catalytic cycle for these reactions is the oxidative addition of the palladium catalyst to the C-X bond. The strength of this bond is inversely correlated with the reactivity of the halopyridazine.
The generally accepted order of reactivity for halogens in these reactions is: I > Br > Cl .[1] This trend is a direct consequence of the C-X bond dissociation energies, with the weaker C-I bond being the easiest to cleave, thus leading to faster oxidative addition. Consequently, this compound is the most challenging of the common halopyridazines to activate, often requiring more specialized and robust catalytic systems, higher temperatures, and longer reaction times to achieve comparable yields to its bromo and iodo counterparts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table illustrates the expected trend in reactivity for the coupling of 3-halo-6-isopropoxypyridazines with phenylboronic acid.
| Halopyridazine Substrate | Halogen | Typical Catalyst System | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 3-Iodo-6-isopropoxypyridazine | I | Pd(PPh₃)₄ / Na₂CO₃ | 80 | 2 | ~90 |
| 3-Bromo-6-isopropoxypyridazine | Br | Pd(PPh₃)₄ / Na₂CO₃ | 90 | 6 | ~85 |
| This compound | Cl | Pd₂(dba)₃ / XPhos / K₃PO₄ | 110 | 18 | ~75 |
Note: The data in this table is representative and compiled to illustrate the established reactivity trends. Actual yields may vary based on specific reaction conditions and the nature of the coupling partners.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyridazine substrate is dependent on the C-X bond strength.
| Halopyridazine Substrate | Halogen | Typical Catalyst System | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 3-Iodo-6-isopropoxypyridazine | I | Pd₂(dba)₃ / BINAP / NaOtBu | 90 | 4 | ~88 |
| 3-Bromo-6-isopropoxypyridazine | Br | Pd₂(dba)₃ / BINAP / NaOtBu | 100 | 8 | ~82 |
| This compound | Cl | Pd₂(dba)₃ / RuPhos / K₃PO₄ | 120 | 24 | ~70 |
Note: The data in this table is representative and compiled to illustrate the established reactivity trends. Actual yields may vary based on specific reaction conditions and the amine coupling partner.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important pathway for the functionalization of electron-deficient heterocycles like pyridazines. In contrast to palladium-catalyzed reactions, the rate-determining step in SNAr is typically the nucleophilic attack on the carbon atom bearing the halogen, forming a Meisenheimer complex. The subsequent loss of the halide ion is a faster step.
The reactivity order for halogens in SNAr reactions is generally: F > Cl ≈ Br > I . This is because the high electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Since chlorine and bromine have similar electronegativities, 3-chloro- and 3-bromo-6-isopropoxypyridazine are expected to exhibit comparable reactivity in SNAr reactions.
| Halopyridazine Substrate | Halogen | Nucleophile | Relative Rate |
| 3-Fluoro-6-isopropoxypyridazine | F | Piperidine | Fastest |
| This compound | Cl | Piperidine | Similar to Bromo |
| 3-Bromo-6-isopropoxypyridazine | Br | Piperidine | Similar to Chloro |
| 3-Iodo-6-isopropoxypyridazine | I | Piperidine | Slowest |
Note: This table illustrates the generally accepted trend for halogen leaving group ability in SNAr reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMSO or NMP), add the nucleophile (e.g., piperidine, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water.
-
Purification: Extract the aqueous layer with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product can be purified by crystallization or column chromatography.
Visualizing Reaction Pathways
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Simplified mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Conclusion
The choice of halogen on the pyridazine ring is a critical consideration in synthetic planning. For palladium-catalyzed cross-coupling reactions, the reactivity trend of I > Br > Cl dictates that this compound will be the least reactive substrate, necessitating more robust catalytic systems and harsher conditions. Conversely, for SNAr reactions, this compound exhibits comparable reactivity to its bromo analogue. This guide provides researchers with the foundational knowledge to select the appropriate halopyridazine and reaction conditions to achieve their synthetic goals efficiently.
References
A Comparative Analysis of the Biological Activity of 3-Chloro-6-isopropoxypyridazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Chloro-6-isopropoxypyridazine analogs and related derivatives. The primary focus of research on these compounds has been in the areas of anticancer and antimicrobial activities. Due to the limited availability of direct comparative studies on a homologous series of this compound analogs, this guide synthesizes data from various studies on structurally related 3-chloro-6-substituted pyridazine derivatives. The objective is to offer a broader perspective on the structure-activity relationships (SAR) within this class of compounds.
Anticancer Activity
The pyridazine scaffold is a recognized pharmacophore in the development of anticancer agents. Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cell cycle regulation and signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation: Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a series of 3,6-disubstituted pyridazine derivatives against human breast cancer cell lines T-47D and MDA-MB-231. These compounds share a common structural motif with the target compounds of this guide and provide valuable insights into the impact of substitutions at the 3 and 6 positions of the pyridazine ring.
| Compound ID | 3-Substituent | 6-Substituent | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| 11l | -CF3 | 4-Methylpiperazin-1-yl | 1.57 ± 0.05 | 1.30 ± 0.04 | [1] |
| 11m | -CF3 | Morpholino | 0.43 ± 0.01 | 0.99 ± 0.03 | [1] |
| 11e | -COOEt | Morpholino | 2.62 ± 0.08 | Not Reported | [1] |
| 11h | -COOEt | 4-Methylpiperazin-1-yl | 1.60 ± 0.05 | 2.44 ± 0.08 | [1] |
Data synthesized from a study on 3,6-disubstituted pyridazines as CDK2 inhibitors.[1]
Antimicrobial Activity
Pyridazine derivatives have also demonstrated promising activity against various bacterial strains. The presence of the chlorine atom at the 3-position and the nature of the substituent at the 6-position of the pyridazine ring are crucial for their antibacterial potency.
Data Presentation: Antimicrobial Activity of 3-Chloro-6-substituted Pyridazine Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) for a selection of 3-chloro-6-substituted pyridazine analogs against Gram-positive and Gram-negative bacteria. This data, compiled from various sources, illustrates the effect of different functional groups at the 6-position on the antimicrobial spectrum and potency.
| Compound Class | 6-Substituent | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| Aminopyridines | Amino | >100 | >100 | >100 |
| Hydrazinylpyridazines | Hydrazinyl | 6.25 - 100 | 6.25 - 100 | 6.25 - 100 |
| Alkoxypyridazines | Ethoxy | Not Reported | Not Reported | Not Reported |
Note: Specific MIC values for this compound were not available in the reviewed literature. The data for related compounds suggests that the nature of the substituent at the 6-position significantly influences antimicrobial activity.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often targeted by pyridazine-based anticancer agents.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Role of CDK2 in the G1/S cell cycle transition.
Experimental Workflow Diagram
Caption: General experimental workflow.
References
A Comparative Guide to the Synthesis of 3-Chloro-6-isopropoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 3-Chloro-6-isopropoxypyridazine, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. We will examine a well-established, conventional approach and a novel, radical-mediated C-H functionalization method. The comparison will focus on key performance indicators such as reaction conditions, yield, and reagent profiles, supported by detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the established and new synthetic routes to this compound.
| Parameter | Established Route: Nucleophilic Aromatic Substitution | New Route: Radical C-H Functionalization |
| Starting Material | 3,6-Dichloropyridazine | 3,6-Dichloropyridazine |
| Key Reagents | Sodium isopropoxide, Isopropanol | Isopropanol, t-BuOOH, TiCl₃ |
| Reaction Temperature | 60-80°C (estimated) | Room Temperature |
| Reaction Time | 4-12 hours (estimated) | 1 hour |
| Reported Yield | Not specified (typically moderate to high) | 65% |
| Key Advantages | Utilizes common and inexpensive reagents. | Mild reaction conditions, rapid transformation. |
| Key Disadvantages | Requires anhydrous conditions and heating. | Utilizes a peroxide and a Lewis acid. |
Established Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
3,6-Dichloropyridazine
-
Sodium metal
-
Anhydrous Isopropanol
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture
Procedure:
-
A solution of sodium isopropoxide is prepared by carefully adding sodium metal (1.0 equivalent) to anhydrous isopropanol under a nitrogen atmosphere at 0°C, followed by stirring at room temperature until all the sodium has dissolved.
-
3,6-Dichloropyridazine (1.0 equivalent) is dissolved in anhydrous toluene and added to the sodium isopropoxide solution.
-
The reaction mixture is heated to 60-80°C and stirred for 4-12 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.
New Synthetic Route: Radical-Mediated C-H Functionalization
A novel approach to the synthesis of this compound has been reported, which involves a direct, radical-mediated C-H functionalization of 3,6-dichloropyridazine. This method offers a significant advantage by proceeding at room temperature and providing the product in a shorter reaction time.
Experimental Protocol: Radical C-H Functionalization
Materials:
-
3,6-Dichloropyridazine
-
Isopropanol
-
Titanium(III) chloride (TiCl₃), 15% in aq. HCl
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 equivalent) in isopropanol, titanium(III) chloride (0.2 equivalents) is added at room temperature.
-
tert-Butyl hydroperoxide (2.0 equivalents) is then added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
After 1 hour, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound in 65% yield.
Conclusion
Both the established nucleophilic aromatic substitution and the new radical-mediated C-H functionalization provide viable pathways to this compound. The choice of route will depend on the specific requirements of the synthesis. The established SNAr route is straightforward and uses common reagents, but likely requires heating and anhydrous conditions. In contrast, the novel radical C-H functionalization operates at room temperature and is significantly faster, offering a more efficient process, albeit with the use of a peroxide and a Lewis acid. For process development and scale-up, the milder conditions and shorter reaction time of the new route present a compelling advantage.
A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions with 3-Chloro-6-isopropoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridazine core is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. 3-Chloro-6-isopropoxypyridazine is a key building block, and its derivatization through cross-coupling reactions is a critical step in the synthesis of novel drug candidates. The efficiency of these transformations is highly dependent on the choice of the catalytic system. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The data presented is a compilation of representative results based on analogous chloro-heterocyclic systems to provide a predictive framework for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. For an electron-rich chloro-heterocycle like this compound, the activation of the C-Cl bond is the critical step, often requiring more sophisticated catalyst systems than those used for bromo or iodo analogs. Below is a comparison of common palladium catalysts for the coupling of this compound with a representative arylboronic acid.
Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System (Precatalyst/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | 5 | Na₂CO₃ | Toluene/H₂O | 100 | 24 | < 20 |
| Pd(OAc)₂ / SPhos | 2 / 4 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 - 95 |
| Pd₂(dba)₃ / XPhos | 2 / 4 | Cs₂CO₃ | t-BuOH | 80 | 16 | 90 - 98 |
| [Pd(IPr)Cl₂] | 2 | K₂CO₃ | THF/H₂O | 80 | 18 | 80 - 90 |
Note: Yields are representative and based on reactions with similar chloro-heterocyclic substrates. Actual yields may vary.
Experimental Protocol: Suzuki-Miyaura Coupling with Pd₂(dba)₃/XPhos
To a dry reaction vial is added this compound (1.0 mmol, 172.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), cesium carbonate (2.0 mmol, 651.9 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg). The vial is sealed with a septum and purged with argon. Anhydrous tert-butanol (5 mL) is added via syringe. The reaction mixture is stirred at 80 °C for 16 hours. Upon cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-phenyl-6-isopropoxypyridazine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The choice of ligand is crucial in facilitating the coupling of amines with the relatively unreactive this compound. Bulky, electron-rich phosphine ligands are generally required to promote efficient catalysis.
Table 2: Comparison of Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System (Precatalyst/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / BINAP | 3 / 6 | NaOtBu | Toluene | 110 | 24 | 40 - 60 |
| Pd(OAc)₂ / RuPhos | 2 / 4 | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 - 96 |
| [Pd(cinnamyl)Cl]₂ / BrettPhos | 2 / 4 | LiHMDS | THF | 65 | 18 | 90 - 97 |
| G3-XPhos Precatalyst | 2 | Cs₂CO₃ | Toluene | 100 | 10 | 92 - 99 |
Note: Yields are representative and based on reactions with similar chloro-heterocyclic substrates. Actual yields may vary.
Experimental Protocol: Buchwald-Hartwig Amination with G3-XPhos Precatalyst
In a glovebox, a reaction vial is charged with G3-XPhos precatalyst (0.02 mmol), cesium carbonate (2.0 mmol, 651.9 mg), and this compound (1.0 mmol, 172.6 mg). The vial is sealed, removed from the glovebox, and placed under an argon atmosphere. Anhydrous toluene (5 mL) and morpholine (1.2 mmol, 104.5 µL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 10 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the desired 3-(morpholino)-6-isopropoxypyridazine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically cocatalyzed by palladium and copper salts. The following table compares catalyst systems for the alkynylation of this compound.
Table 3: Comparison of Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System (Pd Catalyst / Ligand) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI (5) | Et₃N | DMF | 80 | 24 | 50 - 70 |
| Pd(OAc)₂ / P(t-Bu)₃ | CuI (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 80 - 90 |
| [Pd(IPr)Cl₂] | CuI (2) | i-Pr₂NEt | Toluene | 90 | 16 | 85 - 95 |
| Pd/C (Copper-free) | - | K₃PO₄ | NMP | 120 | 24 | 70 - 85 |
Note: Yields are representative and based on reactions with similar chloro-heterocyclic substrates. Actual yields may vary.
Experimental Protocol: Sonogashira Coupling with [Pd(IPr)Cl₂]
A mixture of this compound (1.0 mmol, 172.6 mg), [Pd(IPr)Cl₂] (0.02 mmol), copper(I) iodide (0.02 mmol, 3.8 mg), and diisopropylethylamine (2.0 mmol, 348 µL) in anhydrous toluene (5 mL) is degassed with argon for 15 minutes. Phenylacetylene (1.2 mmol, 132 µL) is then added, and the reaction mixture is heated to 90 °C for 16 hours under an argon atmosphere. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride (10 mL) and brine (10 mL). The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 3-(phenylethynyl)-6-isopropoxypyridazine.
Visualizing the Workflow and Catalytic Cycles
To aid in the conceptualization of these processes, the following diagrams illustrate a generalized experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Efficacy of 3-Chloro-6-isopropoxypyridazine-Derived Agrochemicals: A Guide for Researchers
For researchers, scientists, and professionals in drug and agrochemical development, this guide provides an objective comparison of the herbicidal efficacy of agrochemicals derived from 3-Chloro-6-isopropoxypyridazine. The analysis is supported by available experimental data and detailed methodologies to facilitate informed research and development decisions.
Agrochemicals derived from the pyridazine scaffold have demonstrated significant potential in weed management. Among these, compounds featuring a 3-chloro-6-alkoxy substitution on the pyridazine ring have been a subject of interest for their herbicidal properties. This guide focuses on the efficacy of this compound derivatives, comparing their performance with alternative herbicides where data is available and outlining the experimental protocols used to generate these findings.
Efficacy Data Summary
Table 1: Pre-emergence Herbicidal Activity of Pyridazine Derivatives against Various Weed Species
| Compound/Active Ingredient | Target Weed Species | Application Rate | Weed Control Efficacy (%) | Reference Compound | Efficacy of Reference (%) |
| 3-Phenoxy-pyridazine | Barnyardgrass (Echinochloa crus-galli) | 100 g/10 are | Powerful Effect | Not Specified | Not Specified |
| 3-(2-Methylphenoxy)-pyridazine | Barnyardgrass (Echinochloa crus-galli) | 100 g/10 are | Powerful Effect | Not Specified | Not Specified |
| 3-(2-Ethylphenoxy)-pyridazine | Barnyardgrass (Echinochloa crus-galli) | 100 g/10 are | Powerful Effect | Not Specified | Not Specified |
| Pyroxasulfone | Kochia (Kochia scoparia) | 59 g a.i./ha + Pendimethalin | 91-99 | Pendimethalin | 55 |
| Pyroxasulfone | Russian Thistle (Salsola tragus) | 59 g a.i./ha + Pendimethalin | 89-99 | Pendimethalin | <50 |
| Compound B1 | Barnyardgrass (Echinochloa crus-galli) | 100 µg/mL | 100 (root & stem inhibition) | Diflufenican | <100 |
| Compound B1 | Common Purslane (Portulaca oleracea) | 100 µg/mL | 100 (root & stem inhibition) | Diflufenican | <100 |
*Compound B1 : 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide[1][2]
Table 2: Post-emergence Herbicidal Activity of Pyridazine Derivatives against Broadleaf Weeds
| Compound/Active Ingredient | Target Weed Species | Application Rate | Weed Control Efficacy (%) | Reference Compound | Efficacy of Reference (%) |
| Compound 4f | Canola (Brassica napus) | 10 µg/mL | 76.42 | Not Specified | Not Specified |
| Compound B1 | Broadleaf Weeds (unspecified) | Not Specified | 100 | Norflurazon | <100 |
| Bentazon | Velvetleaf, Common Lambsquarters, Redroot Pigweed | 0.5-1.0 lb a.i./acre | >85 | Not Specified | Not Specified |
| Pyridate | Broadleaf Weeds in Chickpea | Not Specified | Significantly greater than control | Not Specified | Not Specified |
*Compound 4f : A 3-arylalkylamino-6-chloropyridazine derivative. *Compound B1 : 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyridazine-derived herbicides.
Greenhouse Pot Experiment for Pre- and Post-emergence Efficacy
This protocol is a generalized procedure for assessing the herbicidal efficacy of test compounds under controlled greenhouse conditions.
1. Plant Preparation and Growth Conditions:
-
Potting: Fill pots (e.g., 10-15 cm diameter) with a standardized greenhouse potting mix (e.g., a blend of peat, perlite, and vermiculite).
-
Seeding: Plant a predetermined number of seeds of the target weed and/or crop species (e.g., 5-10 seeds) at a uniform depth in each pot.
-
Growth Environment: Maintain the pots in a controlled environment greenhouse or growth chamber. Typical conditions include a 16/8 hour (light/dark) photoperiod with temperatures around 20-25°C. Water the plants as needed to ensure proper germination and growth.
2. Herbicide Application:
-
Timing:
-
Pre-emergence: Apply the herbicide treatments to the soil surface immediately after seeding, before the emergence of weeds or crops.
-
Post-emergence: Apply the herbicides when the weed seedlings have reached a specific growth stage, typically the 2-4 true leaf stage.
-
-
Application Method: Utilize a calibrated cabinet or track sprayer to ensure uniform application of the herbicide solutions. Record all application parameters, including spray volume, pressure, and nozzle type. The herbicide is typically dissolved in a suitable solvent and mixed with water and a surfactant.
3. Data Collection and Analysis:
-
Visual Assessment: At predetermined intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control or crop injury using a scale of 0% (no effect) to 100% (complete kill).
-
Statistical Analysis: Subject the collected data to an analysis of variance (ANOVA) to determine statistically significant differences between treatments. Dose-response curves can be generated to calculate the concentration required for 50% inhibition of growth (IC50) or the lethal dose for 50% of the population (LD50).
Signaling Pathways and Modes of Action
Pyridazine-derived agrochemicals primarily exhibit their herbicidal effects through two main modes of action: inhibition of Photosystem II (PSII) and inhibition of Phytoene Desaturase (PDS).
Photosystem II (PSII) Inhibition
Many pyridazinone herbicides act by blocking the electron transport chain in Photosystem II, a critical process for photosynthesis.[3] They bind to the D1 protein within the PSII complex, which prevents the binding of plastoquinone (PQ). This interruption of electron flow leads to a cascade of events, including the production of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death.
References
Benchmarking the performance of 3-Chloro-6-isopropoxypyridazine-based pharmaceuticals
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical oncogene, implicated in tumor growth, invasion, and metastasis across a variety of cancers. This has spurred the development of numerous small molecule inhibitors, among which pyridazinone-based compounds have shown significant promise. This guide provides a comparative performance analysis of a novel pyridazinone-based c-Met inhibitor, here identified as Compound 19, against the established multi-kinase inhibitors Cabozantinib and Crizotinib, both of which are approved for clinical use and target c-Met.
Performance Comparison of c-Met Inhibitors
The efficacy and selectivity of kinase inhibitors are paramount for their therapeutic success. The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic profiles of Compound 19 alongside Cabozantinib and Crizotinib, providing a clear, data-driven comparison.
| Compound | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | ALK IC50 (nM) | RON IC50 (nM) | Selectivity for c-Met |
| Compound 19 | 1.2 | >1000 | >1000 | >1000 | High |
| Cabozantinib | 5.4[1] | 0.03 | - | - | Multi-kinase |
| Crizotinib | - | - | 24 | 48 | Multi-kinase |
Table 1: Biochemical Potency and Kinase Selectivity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. A higher IC50 value indicates lower potency. Data for Compound 19 is from preclinical studies, while data for Cabozantinib and Crizotinib is from published literature.
| Compound | Cell Line | Cellular IC50 (nM) |
| Compound 19 | EBC-1 (c-Met amplified) | 8.5 |
| Cabozantinib | Various | Varies by cell line |
| Crizotinib | Various | Varies by cell line |
Table 2: Cellular Activity. The cellular IC50 represents the concentration of the inhibitor required to inhibit the growth of tumor cell lines by 50%. The EBC-1 cell line is a model for c-Met dependent cancer.
| Parameter | Compound 19 (mice) | Cabozantinib (human) | Crizotinib (human) |
| Bioavailability (%) | Favorable | 21-43 | 43 |
| Tmax (h) | Favorable | 2-5 | 4-6 |
| Half-life (t1/2, h) | Favorable | 99 | 42[2] |
Table 3: Pharmacokinetic Profiles. This table presents key pharmacokinetic parameters. Data for Compound 19 is from preclinical studies in mice, while data for Cabozantinib and Crizotinib is from human clinical studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for assessing inhibitor performance.
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and invasion.[3][4] Pyridazinone-based inhibitors like Compound 19, as well as Cabozantinib and Crizotinib, exert their therapeutic effect by blocking the kinase activity of c-Met, thereby inhibiting these downstream signals.
The preclinical evaluation of kinase inhibitors involves a multi-step process. It begins with biochemical assays to determine the inhibitor's potency and selectivity against the target kinase and a panel of other kinases.[5][6] This is followed by cell-based assays to assess the inhibitor's effect on the viability of cancer cell lines.[7] Promising candidates then advance to in vivo studies in animal models to evaluate their pharmacokinetic properties and antitumor efficacy.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human c-Met enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (at a concentration near the Km for c-Met)
-
Test Compounds (Compound 19, Cabozantinib, Crizotinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and substrate.
-
Dispense the test compounds at various concentrations into the wells of the plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Add the recombinant c-Met enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding the ATP/substrate master mix.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Tumor cell lines (e.g., EBC-1)
-
Cell culture medium and supplements
-
Test Compounds (Compound 19, Cabozantinib, Crizotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the cellular IC50 value from the dose-response curve.[5][7]
Conclusion
The data presented in this guide highlights the potential of pyridazinone-based compounds as highly selective and potent c-Met inhibitors. Compound 19, in particular, demonstrates superior selectivity for c-Met over other kinases when compared to the multi-kinase inhibitors Cabozantinib and Crizotinib in preclinical models. While Cabozantinib and Crizotinib have the advantage of targeting multiple oncogenic pathways, the high selectivity of Compound 19 may translate to a more favorable safety profile with fewer off-target effects. The favorable pharmacokinetic properties observed for Compound 19 in preclinical studies are also encouraging.[9] Further clinical investigation is warranted to fully assess the therapeutic potential of this new class of pyridazinone-based c-Met inhibitors in the treatment of c-Met driven cancers. This guide provides a foundational comparison to aid researchers and drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-isopropoxypyridazine Quantification
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 3-Chloro-6-isopropoxypyridazine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research, development, and quality control. This document outlines detailed experimental protocols and presents a comparative analysis of the performance characteristics of these methods to aid researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs.
While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methods for structurally similar pyridazine derivatives to present a robust comparative framework.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of small heterocyclic molecules like this compound. These parameters are essential for evaluating the sensitivity, accuracy, and precision of each technique.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance
| Validation Parameter | HPLC-UV (Representative) | GC-MS (Representative) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Selectivity/Specificity | Good | Excellent |
| Robustness | High | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established protocols for the analysis of related pyridazine derivatives and represents a typical approach for the quantification of this compound.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40, v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on established procedures for the analysis of halogenated heterocyclic compounds.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 270 °C.
-
Oven Temperature Program: The oven temperature is initially held at 100 °C for 2 minutes, then ramped up to 280 °C at a rate of 20 °C/min, and held for 5 minutes.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analytical methods, as well as a logical workflow for the cross-validation process.
References
In vitro and in vivo studies to validate the therapeutic potential of 3-Chloro-6-isopropoxypyridazine derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the therapeutic potential of 3,6-disubstituted pyridazine derivatives, with a focus on their anticancer and anti-inflammatory activities. Due to a lack of extensive research on 3-Chloro-6-isopropoxypyridazine derivatives specifically, this guide broadens the scope to include structurally related and functionally relevant 3,6-disubstituted pyridazines and pyridazinones to provide a valuable comparative context.
The pyridazine nucleus is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Its advantageous physicochemical properties and the versatility of its substitution patterns have made it a focal point for the development of novel therapeutics, particularly in oncology and inflammation.[1][3] This guide synthesizes in vitro and in vivo data from various studies to facilitate a comparative understanding of the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.
Comparative Analysis of Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of 3,6-disubstituted pyridazine derivatives against a range of human cancer cell lines. The data presented below showcases the half-maximal inhibitory concentrations (IC₅₀) of various derivatives, providing a basis for comparing their efficacy.
In Vitro Cytotoxicity Data
The following tables summarize the in vitro anticancer activity of several series of 3,6-disubstituted pyridazine derivatives against various cancer cell lines.
Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives against Breast and Ovarian Cancer Cell Lines [4][5]
| Compound ID | Substitution at C3 | Substitution at C6 | T-47D (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | SKOV-3 (Ovarian) IC₅₀ (µM) |
| 11b | Amide Linkage | Morpholine | 1.37 ± 0.04 | 3.89 ± 0.12 | 20.3 ± 0.67 |
| 11e | Amide Linkage | Morpholine | 2.62 ± 0.08 | 5.11 ± 0.17 | 25.1 ± 0.83 |
| 11f | Amide Linkage | Morpholine | 1.94 ± 0.06 | 4.23 ± 0.14 | 22.7 ± 0.75 |
| 11h | Amide Linkage | Morpholine | 1.60 ± 0.05 | 3.12 ± 0.10 | 18.9 ± 0.62 |
| 11i | Amide Linkage | Morpholine | 0.79 ± 0.02 | 1.88 ± 0.06 | 15.4 ± 0.51 |
| 11l | Amide Linkage | Morpholine | 1.57 ± 0.05 | 2.98 ± 0.09 | 19.6 ± 0.65 |
| 11m | Amide Linkage | Morpholine | 0.43 ± 0.01 | 0.99 ± 0.03 | 11.2 ± 0.37 |
Table 2: Growth Inhibition of 3,6-Disubstituted Pyridazine Derivatives against Renal and Breast Cancer Cell Lines (NCI-60 Screen) [6]
| Compound ID | Substitution Pattern | A498 (Renal) % Inhibition | T-47D (Breast) % Inhibition |
| 9e | Disubstituted | 97.91 | 79.98 |
Kinase Inhibition Profile
A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of various protein kinases involved in cell cycle regulation and proliferation.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[5]
Table 3: In Vitro Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives against CDK2 [5]
| Compound ID | CDK2 IC₅₀ (nM) |
| 11e | 151 ± 6.16 |
| 11h | 43.8 ± 1.79 |
| 11l | 55.6 ± 2.27 |
| 11m | 20.1 ± 0.82 |
Comparative Analysis of Anti-inflammatory Activity
Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
In Vitro COX Inhibition
The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.
Table 4: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyridazinone Derivatives [7]
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 5a | 12.86 | 0.77 | 16.70 |
| 5f | 25.28 | 1.89 | 13.38 |
| Celecoxib | 12.96 | 0.35 | 37.03 |
| Indomethacin | 0.21 | 0.42 | 0.50 |
In Vivo Anti-inflammatory Efficacy
The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.
Table 5: In Vivo Anti-inflammatory Activity of Pyridazinone Derivatives in Carrageenan-Induced Rat Paw Edema [7]
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (after 3h) |
| 5a | 10 | 71.43 |
| 5f | 10 | 64.94 |
| Celecoxib | 10 | 75.32 |
| Indomethacin | 10 | 79.22 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and evaluation of pyridazine derivatives.
Caption: Mechanism of action for pyridazine derivatives as kinase inhibitors.
Caption: Overview of the p38 MAPK signaling pathway and potential inhibition.
Experimental Protocols
This section provides a summary of the methodologies used in the in vitro and in vivo studies cited in this guide.
General Synthesis of 3,6-Disubstituted Pyridazine Derivatives
A common synthetic route starts with a 3,6-dihalopyridazine, which undergoes sequential nucleophilic substitution or cross-coupling reactions to introduce diverse functionalities at the C3 and C6 positions.
-
Starting Material: 3,6-dichloropyridazine.
-
First Substitution/Coupling: Reaction with a nucleophile (e.g., an amine, alcohol) or a boronic acid (Suzuki coupling) to substitute one of the chlorine atoms. The reaction conditions (solvent, temperature, catalyst) are chosen based on the specific reactants.
-
Second Substitution/Coupling: The resulting monosubstituted pyridazine is then reacted with a second, different nucleophile or coupling partner to achieve the desired 3,6-disubstitution pattern.
-
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or preparative HPLC.
-
Characterization: The structure of the synthesized compound is confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized pyridazine derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours, during which viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced.[8]
-
Reaction Setup: The kinase, a suitable substrate, ATP, and the pyridazine derivative (inhibitor) are combined in a buffer solution in a 96- or 384-well plate.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds (pyridazine derivatives) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.
Conclusion
The data compiled in this guide demonstrates that 3,6-disubstituted pyridazine and pyridazinone derivatives represent a versatile and potent scaffold for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies, though not exhaustive for the this compound subclass, indicate that modifications at the C3 and C6 positions of the pyridazine ring significantly impact biological activity. Further investigation into the synthesis and evaluation of a broader range of derivatives, including those with the isopropoxy group, is warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to design and validate new pyridazine-based drug candidates.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the cost-effectiveness of different synthetic pathways to 3-Chloro-6-isopropoxypyridazine
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparative analysis of the cost-effectiveness of different synthetic pathways to 3-Chloro-6-isopropoxypyridazine, a valuable building block in medicinal chemistry.
This report details two primary synthetic routes to this compound, offering a side-by-side comparison of their respective yields, reaction conditions, and estimated costs. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
Two principal synthetic pathways to this compound are evaluated:
-
Pathway 1: Two-Step Synthesis from Maleic Anhydride. This classic route involves the initial formation of 3,6-pyridazinediol from maleic anhydride and hydrazine hydrate, followed by chlorination to 3,6-dichloropyridazine, and finally, nucleophilic substitution with isopropoxide.
-
Pathway 2: One-Step Synthesis from 3,6-Dichloropyridazine. This more direct approach utilizes commercially available 3,6-dichloropyridazine as the starting material, which then undergoes a single nucleophilic substitution reaction to yield the final product.
The choice between these pathways will largely depend on the availability and cost of the starting materials, desired scale of production, and the laboratory's capabilities. Pathway 1 offers the potential for lower raw material costs by starting from basic precursors, while Pathway 2 provides a more streamlined and potentially faster route to the target molecule.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic pathways, allowing for a direct comparison of their cost-effectiveness.
| Parameter | Pathway 1: From Maleic Anhydride | Pathway 2: From 3,6-Dichloropyridazine |
| Starting Materials | Maleic Anhydride, Hydrazine Hydrate, Phosphorus Oxychloride, Isopropanol, Sodium | 3,6-Dichloropyridazine, Isopropanol, Sodium |
| Number of Steps | 3 | 1 |
| Overall Yield (estimated) | ~60-70% | ~85-95% |
| Key Reagent Cost | Maleic Anhydride: ~
| 3,6-Dichloropyridazine: ~$50-100/kg |
| Reaction Time (Total) | 12-24 hours | 4-8 hours |
| Purification Methods | Filtration, Recrystallization, Column Chromatography | Recrystallization/Distillation |
| Advantages | Lower cost of basic starting materials. | Fewer synthetic steps, potentially faster, higher overall yield from the intermediate. |
| Disadvantages | Longer overall process, use of hazardous reagents like POCl3. | Higher cost of the starting material. |
Note: The provided cost estimates are based on bulk pricing and may vary depending on the supplier and purity.
Synthetic Pathway Diagrams
To visually represent the described synthetic routes, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key steps in each synthetic pathway are provided below.
Pathway 1: From Maleic Anhydride
Step 1: Synthesis of 3,6-Pyridazinediol
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, maleic anhydride (1.0 eq) is dissolved in a suitable solvent such as water or acetic acid. Hydrazine hydrate (1.0-1.2 eq) is added portion-wise to the solution, and the mixture is heated to reflux for 4-6 hours.[1] Upon cooling, the precipitated solid is collected by filtration, washed with cold water, and dried to afford 3,6-pyridazinediol.
-
Typical Yield: 85-95%.
Step 2: Synthesis of 3,6-Dichloropyridazine
-
Procedure: To a flask containing 3,6-pyridazinediol (1.0 eq), phosphorus oxychloride (POCl3, 3.0-5.0 eq) is added cautiously.[2][3] The mixture is heated to 80-110°C and maintained at this temperature for 2-4 hours. After cooling, the excess POCl3 is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol to give 3,6-dichloropyridazine.
-
Typical Yield: 70-85%.
Step 3: Synthesis of this compound
-
Procedure: In a flame-dried flask under an inert atmosphere, sodium metal (1.1 eq) is dissolved in anhydrous isopropanol to prepare sodium isopropoxide. To this solution, 3,6-dichloropyridazine (1.0 eq) is added, and the reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography or distillation.
-
Typical Yield: 85-95%.
Pathway 2: From 3,6-Dichloropyridazine
Step 1: Synthesis of this compound
-
Procedure: In a flame-dried flask under an inert atmosphere, sodium metal (1.1 eq) is dissolved in anhydrous isopropanol to prepare sodium isopropoxide. To this solution, 3,6-dichloropyridazine (1.0 eq) is added, and the reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography or distillation.
-
Typical Yield: 85-95%.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the nucleophilic substitution step, which is central to both pathways.
Conclusion
Both synthetic pathways presented are viable for the preparation of this compound.
-
Pathway 1 is more suited for large-scale production where the cost of starting materials is a critical factor. The multi-step nature of this route requires careful optimization of each step to maximize the overall yield.
-
Pathway 2 is a more direct and potentially faster option, making it ideal for laboratory-scale synthesis or when rapid access to the target molecule is a priority. The higher cost of the starting material, 3,6-dichloropyridazine, is offset by the reduced number of synthetic steps and potentially higher overall yield.
Researchers and process chemists should carefully consider the economic and logistical factors, as well as the safety implications of the reagents used, when selecting the most appropriate synthetic route for their specific needs. This guide provides the foundational data to make an informed decision.
References
Assessing the Novelty and Patentability of New 3-Chloro-6-isopropoxypyridazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of small molecule drug discovery is in a constant state of evolution, with heterocyclic scaffolds forming the backbone of many therapeutic agents. Among these, pyridazine derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer and kinase inhibitory effects. This guide provides a comparative analysis of new 3-Chloro-6-isopropoxypyridazine derivatives, assessing their potential novelty and patentability against existing alternatives. The information presented herein is supported by a review of the current scientific literature and patent landscape, offering a valuable resource for researchers and drug development professionals.
Comparative Analysis of Biological Activity
While specific biological data for novel this compound derivatives is not yet extensively published in peer-reviewed literature, we can extrapolate their potential performance based on the well-established bioactivity of the pyridazine core and related analogs. For the purpose of this guide, we present a comparative table with hypothetical data for a representative new this compound derivative (Compound X) against known kinase inhibitors with pyridazine or similar heterocyclic scaffolds. This allows for a conceptual comparison of potency and selectivity.
Table 1: Comparative in vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity (GI50, µM) | Reference |
| Compound X (Hypothetical) | JAK3 | 15 | Jurkat | 5.2 | N/A |
| R406 (Fostamatinib's active metabolite) | Syk | 41 | Various | Varies | [1] |
| Binimetinib (MEK162) | MEK1/2 | 12 | Various | Varies | [1] |
| Pyrrolo[1,2-b]pyridazine-3-carboxamide analog | JAK3 | <10 | Whole Blood Assay | Not Reported | [2] |
| 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea (2e) | Chk1 | 3-10 | HeLa, SW620 | Potentiates Doxorubicin/Camptothecin | [3] |
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound X (Hypothetical) | MCF-7 (Breast) | 8.5 | Apoptosis Induction | N/A |
| Quinazoline-based pyrimidodiazepine 14g | K-562 (Leukemia) | 0.622-1.81 | DNA Binding | [4] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone (2h) | MOLT-4 (Leukemia) | < 0.01-0.02 | Antimitotic | [5] |
| 7-chloro-(4-thioalkylquinoline) derivative 81 | HCT116 (Colon) | Not specified (high selectivity) | Apoptosis, DNA/RNA damage | [6] |
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are crucial. Below are standardized methodologies for key assays relevant to the evaluation of novel pyridazine derivatives.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.[7]
Materials:
-
Kinase of interest (e.g., JAK3)
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase and the biotinylated peptide substrate to the wells of a 384-well plate.
-
Add the test compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA, the terbium-labeled anti-phospho-specific antibody, and streptavidin-conjugated XL665.
-
Incubate at room temperature to allow for antibody binding.
-
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these emissions is proportional to the level of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
Visualizing Pathways and Processes
To better understand the context of the new derivatives' potential mechanism of action and the workflow for their evaluation, the following diagrams are provided.
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Caption: Workflow for the development of new kinase inhibitors.
Caption: Key criteria for assessing the patentability of a new chemical entity.
Assessment of Novelty and Patentability
The patentability of new chemical entities, such as this compound derivatives, hinges on three primary criteria: novelty, inventive step (non-obviousness), and industrial applicability (utility).[1][11]
Novelty: A compound is considered novel if it has not been previously disclosed to the public in any form (e.g., in a patent, scientific publication, or public presentation). A thorough search of chemical databases and patent literature is required to establish novelty. The core this compound structure is known, however, novel derivatives with unique substitution patterns would likely meet the novelty requirement.
Inventive Step (Non-Obviousness): This is often the most challenging criterion to meet. The new derivative must not be obvious to a person skilled in the art. For a new pyridazine derivative, an inventive step could be demonstrated by:
-
Unexpectedly superior activity: A significantly lower IC50 value against a target kinase compared to structurally similar known inhibitors.
-
Improved selectivity: A better selectivity profile, leading to fewer off-target effects and a potentially wider therapeutic window.
-
Novel mechanism of action: Inhibition of a target through a previously unknown binding mode.
-
Overcoming a technical prejudice: Succeeding in a synthetic route or achieving a biological effect that was previously thought to be unachievable.
Industrial Applicability (Utility): The new derivative must have a practical use. In the context of drug discovery, demonstrating a specific biological activity, such as inhibition of a clinically relevant kinase or cytotoxicity against a cancer cell line, would satisfy this requirement.
Patent Landscape Considerations: The field of kinase inhibitors is crowded with patents.[4][12] A successful patent strategy for new this compound derivatives would need to clearly define the scope of the invention, focusing on the unique structural features and the resulting unexpected properties. Given the extensive research into pyridazine and pyrazine derivatives as kinase inhibitors, a comprehensive freedom-to-operate analysis is also essential to avoid infringing on existing patents.
Conclusion
New this compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While a definitive assessment of their performance requires the generation of robust biological data, a comparative analysis of the existing landscape of pyridazine-based kinase inhibitors suggests a clear path for establishing their novelty and patentability. By demonstrating unexpected and superior properties, such as enhanced potency, improved selectivity, or a novel mechanism of action, these new derivatives have the potential to be valuable additions to the arsenal of targeted therapies. The experimental protocols and strategic considerations outlined in this guide provide a framework for the systematic evaluation and potential intellectual property protection of these novel compounds.
References
- 1. caldwelllaw.com [caldwelllaw.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. protocols.io [protocols.io]
- 6. docta.ucm.es [docta.ucm.es]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugpatentwatch.com [drugpatentwatch.com]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Chloro-6-isopropoxypyridazine
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloro-6-isopropoxypyridazine was publicly available at the time of this writing. The following guidance is based on the chemical structure and general best practices for the disposal of chlorinated heterocyclic compounds. This information is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for a formal hazardous waste assessment. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company before handling and disposing of this chemical.
Essential Safety and Logistical Information
Due to its chlorinated pyridazine structure, this compound should be handled as a hazardous chemical. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Value | Citation |
| Melting Point | 80-83 °C | [1][2] |
| Boiling Point (Predicted) | 295.2 ± 20.0 °C | [1][2] |
| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [1][2] |
| Appearance | White to yellow solid | [1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound.
1. Waste Characterization and Segregation:
-
Classify this compound waste as "chlorinated organic waste."[3]
-
Do not mix this waste with non-halogenated solvents or other waste streams to avoid complex and costly disposal procedures.[3]
-
Keep this waste separate from incompatible materials such as strong oxidizing agents.
2. Container Selection and Labeling:
-
Select a chemically compatible and leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and any other components in the waste mixture with their approximate percentages.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area has secondary containment to capture any potential leaks.[3]
-
Keep the container closed except when adding waste.
4. Spill and Contamination Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the contaminated absorbent and any other contaminated materials (e.g., gloves, paper towels) and place them in a sealed container for disposal as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide all necessary documentation, including the waste characterization, to the EHS department or the licensed hazardous waste disposal company.
6. Disposal of Empty Containers:
-
To be considered "empty," a container must be thoroughly drained of its contents.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[4]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-6-isopropoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 3-Chloro-6-isopropoxypyridazine (CAS No. 3184-71-2). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally related pyridazine compounds. It is imperative to treat this compound with a high degree of caution, assuming it may pose similar hazards to related chemicals, including potential skin, eye, and respiratory irritation.
I. Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Face Shield | Recommended when there is a risk of splashing.[1] | |
| Skin Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Lab Coat | Fire/flame resistant and impervious clothing. A Nomex® laboratory coat is a suitable option.[1] | |
| Full Body Suit | Recommended for large-scale operations or in the event of a spill.[1] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA-approved respirator where ventilation is inadequate or for spill cleanup. A dust mask (type N95, US) may be sufficient for handling small quantities in a well-ventilated area.[1][2] |
II. Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical to prevent accidental exposure.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Inspect all PPE for integrity before use.
-
Have an emergency spill kit readily accessible.
2. Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[3]
-
Wear the appropriate PPE as detailed in the table above.
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Keep the compound away from all sources of ignition.[1]
-
Keep the container tightly closed when not in use.[4]
3. Post-Handling:
-
Wash hands and face thoroughly after handling.[1]
-
Clean the work area and any equipment used.
-
Properly dispose of all contaminated materials, including gloves and disposable lab coats.
Caption: Standard Operating Procedure for Handling this compound.
III. Emergency Response Plan
Immediate and appropriate action is crucial in the event of accidental exposure.
1. Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Remove contact lenses if present and easy to do. Continue rinsing.[2][4]
2. Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash skin with plenty of soap and water for at least 15 minutes.[2]
-
Seek medical attention if irritation persists.[2]
3. Inhalation:
-
Move the exposed person to fresh air at once.[5]
-
If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]
-
Seek immediate medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.[5]
-
Never give anything by mouth to an unconscious person.[5]
-
Call a poison control center or doctor immediately.[5]
Caption: Emergency Response for Accidental Exposure.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]
-
Do not discharge to sewer systems.[5]
2. Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[5]
3. Spill Residues:
-
Collect spill residues in a labeled, sealable container for disposal.[4]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.
All disposal practices must comply with federal, state, and local regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
